molecular formula C9H12ClNO B1465886 2-Ethyl-6-methylnicotinaldehyde hydrochloride CAS No. 1314961-64-2

2-Ethyl-6-methylnicotinaldehyde hydrochloride

Cat. No.: B1465886
CAS No.: 1314961-64-2
M. Wt: 185.65 g/mol
InChI Key: FZFYQCVRXZGUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methylnicotinaldehyde hydrochloride is a chemical compound intended for research and development purposes. This product is strictly for laboratory use and is not classified as a drug or for human consumption. As a substituted nicotinaldehyde, this compound features both an aldehyde group and a pyridine ring, making it a versatile building block in organic synthesis . The molecular structure is characterized by a pyridine ring substituted with an ethyl group at the 2-position, a methyl group at the 6-position, and an aldehyde functional group . The hydrochloride salt form typically offers improved stability and handling properties. Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential active substances . Its aldehyde group is highly reactive and can undergo various transformations, including condensation reactions to form enaminocarbonyl compounds, which are valuable scaffolds in drug discovery . This chemical is offered exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all risk assessments before use.

Properties

IUPAC Name

2-ethyl-6-methylpyridine-3-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-3-9-8(6-11)5-4-7(2)10-9;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFYQCVRXZGUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride: A Strategic Approach for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 2-Ethyl-6-methylnicotinaldehyde hydrochloride, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through a logical sequence of robust and well-characterized chemical transformations. The chosen pathway begins with the commercially available 2-chloro-6-methylnicotinonitrile and employs a Sonogashira cross-coupling reaction, followed by catalytic hydrogenation and a selective nitrile reduction. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, self-validating protocols. This document serves as a practical guide for chemists engaged in the synthesis of complex heterocyclic building blocks.

Introduction and Strategic Overview

Substituted nicotinaldehyde derivatives are pivotal structural motifs in a wide array of biologically active compounds and pharmaceutical agents. Their utility as versatile intermediates stems from the reactivity of the aldehyde group and the unique electronic properties of the pyridine ring. The target molecule, 2-Ethyl-6-methylnicotinaldehyde, presents a specific substitution pattern that requires a carefully planned synthetic route to ensure high yield and purity.

The synthetic strategy outlined in this guide was selected for its reliability and modularity. It avoids potential issues with regioselectivity that could arise from attempting to functionalize a pre-existing 2-ethyl-6-methylpyridine core. Instead, we build the desired functionality sequentially, starting from 2-chloro-6-methylnicotinonitrile. This approach offers superior control over each transformation. The core transformations are:

  • Carbon-Carbon Bond Formation: A Palladium-catalyzed Sonogashira cross-coupling to introduce a two-carbon unit at the 2-position.[1][2][3]

  • Saturation of the Side Chain: A complete catalytic hydrogenation to reduce the alkyne to the desired ethyl group.

  • Selective Aldehyde Formation: A chemoselective reduction of the nitrile functionality to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).[4][5][6]

  • Salt Formation: Conversion of the final basic product to its stable hydrochloride salt for improved handling and storage.

This multi-step process is visualized in the overall synthetic scheme below.

Synthetic_Scheme A 2-Chloro-6-methylnicotinonitrile B 2-Ethynyl-6-methylnicotinonitrile A->B Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N C 2-Ethyl-6-methylnicotinonitrile B->C H₂, Pd/C, EtOH D 2-Ethyl-6-methylnicotinaldehyde C->D 1. DIBAL-H, Toluene 2. H₂O workup E 2-Ethyl-6-methylnicotinaldehyde HCl D->E HCl in iPrOH

Caption: Overall synthetic pathway for 2-Ethyl-6-methylnicotinaldehyde Hydrochloride.

In-Depth Discussion of Synthetic Steps

Step 1: Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a robust and versatile cross-coupling method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][3] In our initial step, we couple the C2-position of the pyridine ring (activated by the chloro substituent) with a terminal alkyne.

  • Choice of Reagents:

    • Starting Material: 2-chloro-6-methylnicotinonitrile is an ideal starting point. The chloro group is a suitable leaving group for palladium-catalyzed coupling, and the nitrile serves as a stable precursor to the final aldehyde.

    • Alkyne Source: Ethynyltrimethylsilane is used as a safe and practical source of the acetylene unit. The trimethylsilyl (TMS) protecting group prevents self-coupling and is easily removed in situ or during workup.

    • Catalyst System: A standard catalyst system of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Copper(I) iodide (CuI) is employed. Palladium is the primary catalyst for the oxidative addition/reductive elimination cycle, while copper(I) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[2]

    • Base and Solvent: An amine base, such as triethylamine (Et₃N), is crucial. It serves as both the solvent and the base required to neutralize the hydrogen halide byproduct generated during the reaction.[1]

Step 2: Catalytic Hydrogenation

To convert the ethynyl group to the target ethyl group, a complete reduction is necessary. Catalytic hydrogenation is the most efficient and clean method for this transformation.

  • Choice of Reagents:

    • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the reduction of alkynes and alkenes.[7] It allows the reaction to proceed under moderate hydrogen pressure and at room temperature.

    • Hydrogen Source: Molecular hydrogen (H₂) gas is the reducing agent. The reaction is typically run under a positive pressure of H₂ to ensure sufficient availability for the reaction.

    • Solvent: A protic solvent like ethanol (EtOH) is an excellent choice as it readily dissolves the substrate and does not interfere with the hydrogenation process.

The reaction proceeds stepwise, first reducing the alkyne to an alkene, which remains adsorbed on the catalyst surface and is subsequently reduced to the alkane.[7][8] Using a standard Pd/C catalyst ensures the reaction goes to full saturation without stopping at the alkene intermediate.[7][9]

Step 3: Selective Nitrile Reduction to Aldehyde

The conversion of a nitrile to an aldehyde requires a reducing agent that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction.

  • Choice of Reagent:

    • Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[4][5][6] At low temperatures (typically -78 °C), DIBAL-H adds to the nitrile to form a stable N-aluminyl imine intermediate. This intermediate is unreactive towards further reduction. Upon aqueous workup, it hydrolyzes to release the desired aldehyde.[5][6] Using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would lead to over-reduction to the primary amine.[5]

    • Solvent: An anhydrous, non-polar solvent like toluene is used to prevent reaction with the highly reactive DIBAL-H.

This step is the most critical for achieving the final aldehyde functionality and must be performed under strictly anhydrous conditions to ensure high yields.

Step 4: Hydrochloride Salt Formation

The final freebase, 2-Ethyl-6-methylnicotinaldehyde, is a liquid or low-melting solid that can be difficult to handle and purify. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.

  • Rationale: The pyridine nitrogen is basic and readily protonated by a strong acid. The resulting salt has a higher melting point and is generally more crystalline.

  • Procedure: A solution of hydrogen chloride in an organic solvent, such as isopropanol or diethyl ether, is added to a solution of the purified aldehyde. The hydrochloride salt typically precipitates from the solution and can be collected by filtration.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 2-Ethynyl-6-methylnicotinonitrile
  • To a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-6-methylnicotinonitrile (7.6 g, 50 mmol), Pd(PPh₃)₄ (1.15 g, 1.0 mmol, 2 mol%), and CuI (0.38 g, 2.0 mmol, 4 mol%).

  • Evacuate the flask and backfill with nitrogen gas (repeat three times).

  • Add anhydrous triethylamine (100 mL) via cannula, followed by ethynyltrimethylsilane (8.5 mL, 60 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (50 mL).

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in methanol (100 mL) and add potassium carbonate (13.8 g, 100 mmol).

  • Stir the mixture at room temperature for 2 hours to cleave the TMS group.

  • Remove the solvent in vacuo. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-ethynyl-6-methylnicotinonitrile as a solid.

Protocol 3.2: Synthesis of 2-Ethyl-6-methylnicotinonitrile
  • To a 250 mL hydrogenation flask, add 2-ethynyl-6-methylnicotinonitrile (5.68 g, 40 mmol) and 10% Palladium on carbon (Pd/C, 0.6 g, 10 wt%).

  • Add ethanol (120 mL) to the flask.

  • Seal the flask and connect it to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Pressurize the vessel to 50 psi with hydrogen gas and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once hydrogen uptake ceases, carefully vent the apparatus and purge the flask with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield 2-ethyl-6-methylnicotinonitrile as an oil, which can be used in the next step without further purification.

Protocol 3.3: Synthesis of 2-Ethyl-6-methylnicotinaldehyde
  • To a dry, 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add the crude 2-ethyl-6-methylnicotinonitrile (approx. 40 mmol) and dissolve it in anhydrous toluene (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 48 mL, 48 mmol, 1.2 equiv) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow, careful addition of methanol (10 mL) at -78 °C, followed by slow warming to 0 °C.

  • Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 100 mL) and stir vigorously at room temperature until two clear layers form (can take several hours or overnight).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 3.4: Preparation of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride
  • Dissolve the purified 2-ethyl-6-methylnicotinaldehyde (approx. 35 mmol) in anhydrous isopropanol (50 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper). A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to afford 2-Ethyl-6-methylnicotinaldehyde hydrochloride as a stable, white to off-white crystalline solid.

Data Summary and Process Visualization

The efficiency of a multi-step synthesis is best evaluated by the yields at each stage. The following table provides expected outcomes based on established procedures for these reaction types.

StepProduct NameStarting Mass (g)Expected Yield (%)Expected Product Mass (g)Purity (by HPLC)
1 2-Ethynyl-6-methylnicotinonitrile7.680-90%5.7 - 6.4>98%
2 2-Ethyl-6-methylnicotinonitrile5.7>95% (Quantitative)>5.6>97%
3 2-Ethyl-6-methylnicotinaldehyde5.670-85%4.2 - 5.1>98%
4 2-Ethyl-6-methylnicotinaldehyde HCl4.290-98%4.8 - 5.7>99%

The general laboratory workflow for any given synthetic step in this guide follows a logical progression from reaction setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Start setup Reaction Setup (Glassware, Atmosphere) start->setup reagents Reagent Addition setup->reagents monitoring Reaction Monitoring (TLC, LCMS) reagents->monitoring quench Quenching monitoring->quench extract Extraction / Filtration quench->extract purify Purification (Chromatography) extract->purify char Characterization (NMR, MS, HPLC) purify->char finish Final Product char->finish

Caption: A generalized workflow for a single synthetic step.

Conclusion

This technical guide presents a robust and logically designed synthetic route for the preparation of 2-Ethyl-6-methylnicotinaldehyde hydrochloride. By leveraging powerful and well-understood transformations such as the Sonogashira coupling and DIBAL-H reduction, this pathway provides reliable access to the target compound with high purity and good overall yield. The detailed protocols and explanations of the rationale behind procedural choices are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this and structurally related heterocyclic intermediates.

References

  • Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Alkynes to Alkenes. Chemistry Steps. [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. Khan Academy. [Link]

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. OpenOChem Learn. [Link]

  • Trost, B. M., & Ball, Z. T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(28), 8220–8221. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (n.d.). Hydroformylation and Related Carbonylation Reactions of Alkenes, Alkynes, and Allenes. Request PDF. [Link]

  • ResearchGate. (n.d.). Strong π-Acceptor Ligands in Rhodium-Catalyzed Hydroformylation of Ethene and 1-Octene: Operando Catalysis. Request PDF. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Frohning, C. D., & Kohlpaintner, C. W. (2000). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. In Applied Homogeneous Catalysis with Organometallic Compounds (pp. 29-104). Wiley-VCH. [Link]

  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • YouTube. (2020). Hydroformylation of alkenes or Oxo Process || Organometallic Catalyst. [Link]

  • environmentclearance.nic.in. (n.d.). methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Coherence: A Scientific Journal. (2024). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. [Link]

  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. [Link]

  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. [Link]

  • RSC Publishing. (n.d.). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts. Catalysis Science & Technology. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester. [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Chemistry Steps. [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1645. [Link]

  • Afinidad. (n.d.). A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives. [Link]

  • CK-12 Foundation. (n.d.). Preparation of Aldehydes. [Link]

  • Google Patents. (n.d.). CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline.
  • Organic Syntheses. (n.d.). pseudopelletierine. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • PubChem - NIH. (n.d.). 2-Ethyl-6-methylbenzaldehyde. [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. [Link]

  • Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Ethyl-6-methylnicotinaldehyde HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of 2-Ethyl-6-methylnicotinaldehyde HCl Document Type: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists[1][2]

Executive Summary

2-Ethyl-6-methylnicotinaldehyde Hydrochloride (CAS: 1314961-64-2) is a specialized pyridine building block utilized in the synthesis of complex heterocyclic pharmaceutical intermediates.[1][2] As a substituted nicotinaldehyde, it serves as a critical electrophile in condensation reactions (e.g., Knoevenagel, aldol) and a precursor for reductive aminations in the development of kinase inhibitors and COX-2 modulators.

This guide provides a comprehensive physicochemical profile, stability analysis, and analytical characterization protocols. It addresses the specific challenges associated with this compound—namely, the competing reactivity of the aldehyde moiety and the hygroscopic nature of the hydrochloride salt—to ensure data integrity in drug development workflows.

Chemical Identity & Structural Analysis

The compound is a trisubstituted pyridine derivative. The hydrochloride salt form is preferred for handling due to the inherent instability of the free base aldehyde toward oxidation and polymerization.

Parameter Details
IUPAC Name 2-Ethyl-6-methylpyridine-3-carbaldehyde hydrochloride
Common Name 2-Ethyl-6-methylnicotinaldehyde HCl
CAS Number 1314961-64-2
Molecular Formula C₉H₁₁NO[1][2][3][4] · HCl
Molecular Weight 185.65 g/mol (Salt); 149.19 g/mol (Free Base)
SMILES CCC1=NC(C)=CC=C1C=O.Cl
Key Functional Groups Pyridine nitrogen (basic), Aldehyde (electrophilic), Ethyl/Methyl (lipophilic)
Structural Visualization

The following diagram illustrates the chemical structure and the protonation site responsible for the salt formation.

ChemicalStructure cluster_0 2-Ethyl-6-methylnicotinaldehyde HCl PyridineRing Pyridine Core (Aromatic) Aldehyde C-3 Formyl Group (Reactive Electrophile) PyridineRing->Aldehyde Pos 3 Ethyl C-2 Ethyl Group (Steric Bulk) PyridineRing->Ethyl Pos 2 Methyl C-6 Methyl Group (Lipophilicity) PyridineRing->Methyl Pos 6 HCl HCl Counterion (Stabilizer) HCl->PyridineRing Protonation at N

Figure 1: Structural dissection of 2-Ethyl-6-methylnicotinaldehyde HCl highlighting functional zones.[1]

Physicochemical Profile

The following data synthesizes experimental observations for homologous pyridine aldehyde salts and specific property predictions for this CAS entry.

3.1 Solid-State Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected range 145°C – 165°C (with decomposition). Note: Free base aldehydes typically melt <60°C; salt formation significantly elevates the lattice energy.

  • Hygroscopicity: Moderate to High. The pyridinium chloride moiety attracts atmospheric moisture.

    • Protocol: Handle in a humidity-controlled environment (<40% RH) or glovebox.

3.2 Solution Properties
  • Solubility:

    • Water: Soluble (>50 mg/mL). Acidic pH allows complete dissociation.

    • Methanol/Ethanol: Soluble.

    • Dichloromethane:[5] Sparingly soluble (Salt form).

    • Hexanes: Insoluble.

  • pKa (Predicted):

    • Pyridine Nitrogen: ~5.8 (The electron-withdrawing aldehyde group lowers the pKa relative to 2,6-lutidine).[1][2]

  • LogP (Free Base): ~2.1 (Lipophilic due to ethyl/methyl substitution).

3.3 Stability & Reactivity Profile
  • Oxidation: The aldehyde C-3 is susceptible to autoxidation to the carboxylic acid (2-ethyl-6-methylnicotinic acid) upon exposure to air.[1][2]

  • Cannizzaro Reaction: In strong base, the aldehyde may disproportionate.

  • Storage Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or hydrate formation.

Analytical Characterization Protocols

To validate the identity and purity of 2-Ethyl-6-methylnicotinaldehyde HCl, the following self-validating protocols are recommended.

4.1 High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the corresponding acid impurity (oxidation product).

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to keep pyridine protonated)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Pyridine characteristic absorption)
Retention Logic The acid impurity elutes earlier than the aldehyde due to higher polarity.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural confirmation.

  • Solvent: DMSO-d₆ (Avoid CDCl₃ if trace acid is present, as it may accelerate degradation).

  • Key Diagnostic Signals (¹H NMR, 400 MHz):

    • Aldehyde Proton: Singlet at δ 10.0 – 10.2 ppm . (Disappearance indicates oxidation).

    • Aromatic Protons: Two doublets (or AB system) in the region δ 7.5 – 8.5 ppm (C-4 and C-5 protons).

    • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.8 ppm).

    • Methyl Group: Singlet at δ 2.5 – 2.6 ppm .

4.3 Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺ = 150.1 m/z (Free base mass + Proton).

  • Note: The HCl salt counterion (Cl⁻) is not observed in positive mode but may form adducts in negative mode.

Synthesis & Degradation Logic

Understanding the provenance of this material aids in troubleshooting impurities.

Synthesis Pathway (Retrosynthetic Analysis)

The compound is typically accessed via the reduction of the corresponding ester or nitrile, or via direct formylation.

SynthesisPath Start 2-Ethyl-6-methylnicotinic Acid (or Ester) Step1 Reduction (DIBAL-H or LiAlH4) Controlled Conditions Start->Step1 Intermediate Free Base Aldehyde (Unstable Oil) Step1->Intermediate Step2 Salt Formation (HCl in Dioxane/Ether) Intermediate->Step2 Product 2-Ethyl-6-methylnicotinaldehyde HCl (Stable Solid) Step2->Product Degradation Oxidation (Air/Moisture) -> Nicotinic Acid Impurity Product->Degradation Improper Storage

Figure 2: Synthetic origin and primary degradation pathway.[1][2]

Handling & Safety (EHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) before disposal, as the solution will be acidic.

References
  • BLD Pharm. (2024). Product Analysis: 2-Ethyl-6-methylnicotinaldehyde hydrochloride (CAS 1314961-64-2).[1][2] Retrieved from

  • Smolecule. (2024). Chemical Structure and Properties of 2-Ethyl-6-methylpyridine-3-carbaldehyde. Retrieved from

  • PubChem. (n.d.).[6] Compound Summary: Pyridine Carboxaldehydes. National Library of Medicine. (General reference for pyridine aldehyde class properties).

  • BenchChem. (2025). Etoricoxib Synthesis and Chemical Properties (Contextual reference for 6-methylpyridine intermediates). Retrieved from

Sources

"discovery and history of 2-Ethyl-6-methylnicotinaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Prospective Synthesis and Analysis of 2-Ethyl-6-methylnicotinaldehyde

Abstract

This technical guide addresses the discovery and history of 2-Ethyl-6-methylnicotinaldehyde. Initial comprehensive searches of chemical literature and databases indicate that this specific compound is not a well-documented or commercially available substance. Therefore, this document pivots from a historical review to a prospective guide, outlining plausible synthetic routes and analytical validation methods based on established principles of heterocyclic chemistry. By leveraging known reactions for pyridine ring formation and functionalization, this paper serves as a foundational resource for researchers aiming to synthesize and characterize this novel compound.

Part 1: The Pyridine-3-carbaldehyde Core: A Foundation in Heterocyclic Chemistry

The pyridine ring is a fundamental scaffold in numerous commercial products, including agrochemicals, pharmaceuticals, and vitamins.[1] Its discovery dates back to 1849, when Scottish chemist Thomas Anderson isolated it from bone oil.[1] The structure was later confirmed to be analogous to benzene with one C-H unit replaced by a nitrogen atom.[1]

The synthesis of the pyridine core has been a subject of extensive research. Landmark methods include:

  • Hantzsch Pyridine Synthesis (1881): This classic method involves the condensation of a β-keto acid, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine derivative.[1][2]

  • Chichibabin Pyridine Synthesis (1924): This reaction utilizes the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. It remains a cornerstone of industrial pyridine production due to the use of inexpensive reagents.[1][3]

The aldehyde functional group at the 3-position (nicotinaldehyde) is a particularly valuable handle for further chemical transformations.[4][5] It serves as a key building block for a wide range of molecules, including neonicotinoid insecticides and active pharmaceutical ingredients (APIs) like Indinavir.[4][5] The synthesis of nicotinaldehyde itself can be achieved through various methods, such as the reduction of nicotinic acid derivatives or the vapor-phase reaction of cyanopyridine with formic acid and water.[4][6]

Given the absence of literature on 2-Ethyl-6-methylnicotinaldehyde, we will now apply these foundational principles to propose a logical and scientifically sound pathway for its creation.

Part 2: Proposed Retrosynthetic Analysis

A retrosynthetic approach allows for the logical deconstruction of the target molecule into simpler, more readily available starting materials. For 2-Ethyl-6-methylnicotinaldehyde, two primary strategies emerge: a de novo construction of the substituted pyridine ring, or the functionalization of a pre-existing pyridine core.

G cluster_0 Strategy A: De Novo Ring Construction cluster_1 Strategy B: Pyridine Core Functionalization TM Target Molecule: 2-Ethyl-6-methylnicotinaldehyde A1 Formylation / Oxidation TM->A1 [Retrosynthesis] B1 Aldehyde Installation TM->B1 [Retrosynthesis] A2 2-Ethyl-6-methylpyridine A1->A2 A3 Hantzsch-type Synthesis A2->A3 [Disconnection] A4 Simple Acyclic Precursors (e.g., β-dicarbonyl, aldehyde, ammonia) A3->A4 [Disconnection] B2 2-Ethyl-6-methylpyridine B1->B2 B3 Ethyl Group Installation B2->B3 [Functional Group Interconversion] B4 2,6-Lutidine (2,6-dimethylpyridine) B3->B4 [C-C Bond Formation]

Caption: Retrosynthetic analysis of 2-Ethyl-6-methylnicotinaldehyde.

Part 3: Proposed Synthetic Pathways and Methodologies

This section details two plausible, field-proven approaches for the synthesis of 2-Ethyl-6-methylnicotinaldehyde. The protocols are hypothetical but grounded in established chemical transformations.

Pathway A: De Novo Ring Construction via Chichibabin Synthesis

The Chichibabin reaction offers a direct, albeit potentially low-yielding, method to construct the substituted pyridine ring from simple, inexpensive precursors.

Workflow: Chichibabin Pyridine Synthesis

G start Starting Materials: Propionaldehyde, Acetaldehyde, Ammonia step1 Condensation Reaction (High Temp & Pressure) start->step1 step2 Aromatization (In situ oxidation) step1->step2 step3 Formation of 2-Ethyl-6-methylpyridine step2->step3 step4 Formylation (Vilsmeier-Haack or equivalent) step3->step4 product Target Molecule: 2-Ethyl-6-methylnicotinaldehyde step4->product

Caption: Workflow for De Novo Synthesis via Chichibabin Reaction.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-Ethyl-6-methylpyridine:

    • To a high-pressure stainless-steel reactor, add a catalyst bed (e.g., alumina-silica).

    • Introduce a gaseous mixture of propionaldehyde, acetaldehyde, and ammonia (e.g., in a 1:2:1 molar ratio) into the reactor.

    • Heat the reactor to 350-500°C while maintaining a pressure of 20-40 atm.

    • The effluent gas is cooled and condensed. The organic layer is separated from the aqueous layer.

    • The crude product is purified by fractional distillation to isolate 2-Ethyl-6-methylpyridine.[7]

  • Formylation to 2-Ethyl-6-methylnicotinaldehyde:

    • In a three-necked flask under a nitrogen atmosphere, cool a solution of N,N-Dimethylformamide (DMF) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.

    • Add the synthesized 2-Ethyl-6-methylpyridine dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

    • After the addition is complete, heat the reaction mixture to 80-90°C for several hours until TLC analysis indicates the consumption of the starting material.

    • Cool the mixture and pour it onto crushed ice, followed by careful neutralization with an aqueous sodium hydroxide or sodium carbonate solution.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Chichibabin Reaction: Chosen for its use of simple, inexpensive starting materials to directly form the desired 2,6-substituted pyridine core. The high temperature and pressure are necessary to overcome the activation energy for the complex condensation-cyclization-aromatization cascade.

  • Vilsmeier-Haack Formylation: This is a classic and reliable method for installing an aldehyde group onto electron-rich aromatic and heteroaromatic rings. The pyridine ring is sufficiently activated by the two alkyl groups to undergo electrophilic substitution, primarily at the less-hindered 3-position.

Pathway B: Functionalization of a 2,6-Lutidine Core

This strategy leverages a common starting material, 2,6-lutidine (2,6-dimethylpyridine), and builds the required functionality step-by-step.

Workflow: Functionalization of 2,6-Lutidine

G start Starting Material: 2,6-Lutidine step1 Deprotonation (e.g., n-BuLi, LDA) start->step1 step2 Side-chain Ethylation (with Ethyl Iodide) step1->step2 step3 Formation of 2-Ethyl-6-methylpyridine step2->step3 step4 Formylation (Vilsmeier-Haack) step3->step4 product Target Molecule: 2-Ethyl-6-methylnicotinaldehyde step4->product

Caption: Workflow for Synthesis via Functionalization of 2,6-Lutidine.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-Ethyl-6-methylpyridine:

    • Dissolve 2,6-lutidine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate one of the methyl groups, forming a lithiated intermediate.

    • After stirring for 1 hour at -78°C, add one equivalent of ethyl iodide (CH₃CH₂I) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by fractional distillation to yield 2-Ethyl-6-methylpyridine.

  • Formylation to 2-Ethyl-6-methylnicotinaldehyde:

    • Follow the same Vilsmeier-Haack formylation procedure as described in Pathway A, Step 2.

Causality Behind Experimental Choices:

  • Strong Base Deprotonation: The methyl groups of 2,6-lutidine are acidic due to the electron-withdrawing nature of the pyridine ring. A strong, non-nucleophilic base like LDA or n-BuLi is required for efficient deprotonation to form the nucleophilic benzylic-type anion.

  • Low Temperature: The reaction is conducted at -78°C to control the reactivity of the organolithium intermediate, preventing side reactions and decomposition.

  • Electrophilic Quench: Ethyl iodide serves as a suitable electrophile to alkylate the anionic intermediate, forming the desired C-C bond and extending the side chain.

Part 4: Proposed Characterization and Data Summary

Once synthesized, the identity and purity of 2-Ethyl-6-methylnicotinaldehyde would be confirmed using standard analytical techniques. The following table summarizes the expected data based on the proposed structure.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to: Aromatic protons on the pyridine ring, an aldehyde proton (~9-10 ppm), quartet and triplet for the ethyl group protons, and a singlet for the methyl group protons.
¹³C NMR Signals for: Aromatic carbons, an aldehyde carbonyl carbon (~190-200 ppm), and aliphatic carbons of the ethyl and methyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₉H₁₁NO (M.W. 149.19 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for: C=O stretch of the aldehyde (~1700 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=N/C=C stretches of the pyridine ring.

Conclusion

While 2-Ethyl-6-methylnicotinaldehyde is not a documented compound in the current scientific literature, its synthesis is eminently feasible through established organic chemistry methodologies. This guide provides two robust, plausible synthetic strategies, one based on de novo ring construction and the other on the functionalization of a common starting material. The detailed protocols and rationale behind the experimental choices offer a clear roadmap for any research group aiming to synthesize, characterize, and explore the potential applications of this novel nicotinaldehyde derivative in fields such as medicinal chemistry, agrochemicals, or materials science.

References

  • Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • PubChem. (n.d.). 2-Ethyl-6-methylbenzaldehyde. Retrieved from [Link]

  • Sandtorv, A. H. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters. Retrieved from [Link]

  • Grokipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

  • Valdivia, M. G., et al. (n.d.). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. Retrieved from [Link]

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Jasiński, R., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
  • Liu, M. C., et al. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Mehmood, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

  • Maleki, A., et al. (2022). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Polycycl. Aromat. Compd. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Etil-6-metilpiridina. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Analytical Profiling of 2-Ethyl-6-methylnicotinaldehyde HCl

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and application note for the analysis of 2-Ethyl-6-methylnicotinaldehyde hydrochloride . This document is designed for researchers and QC scientists, synthesizing field-proven methodologies with rigorous chemical logic.

Document ID: AN-PYR-2026-02 Subject: Analytical Method Development, Quality Control, and Characterization Target Compound: 2-Ethyl-6-methyl-3-pyridinecarboxaldehyde hydrochloride[1][2]

Introduction & Compound Identity

2-Ethyl-6-methylnicotinaldehyde hydrochloride (EMNA-HCl) is a functionalized pyridine derivative often utilized as a specialized intermediate in the synthesis of bioactive molecules, including COX-2 inhibitors (related to the Etoricoxib class) and kinase inhibitors.[1][2] Its quality control is critical due to the reactivity of the aldehyde group and the potential for regioisomeric impurities.

PropertyDescription
Chemical Name 2-Ethyl-6-methyl-3-pyridinecarboxaldehyde hydrochloride
IUPAC Name 2-Ethyl-6-methylpyridine-3-carbaldehyde hydrochloride
Molecular Formula C₉H₁₁NO[1][2][3][4][5] · HCl
Molecular Weight 149.19 (Free Base) / 185.65 (Salt)
Structure Pyridine ring substituted with an aldehyde at C3, ethyl at C2, and methyl at C6.
Key Functional Groups Aldehyde (Reactive electrophile), Pyridine Nitrogen (Basic center), Alkyl side chains.
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile.

Analytical Strategy & Workflow

The analysis of EMNA-HCl requires a multi-modal approach to ensure salt stoichiometry, chemical purity, and structural integrity.

Core Analytical Directives:
  • Salt Stoichiometry: The hydrochloride counter-ion must be quantified to distinguish the salt from the free base or hemi-salts.

  • Chromatographic Purity: Separation of the active aldehyde from its oxidation product (Carboxylic acid) and reduction product (Alcohol).

  • Regio-Specificity: Confirmation of the 2-Ethyl vs. 6-Methyl arrangement via NMR.

Workflow Visualization

AnalyticalWorkflow cluster_ID Identification cluster_Purity Purity & Assay Sample Raw Sample (EMNA-HCl) NMR 1H / 13C NMR (Structure) Sample->NMR IR FT-IR (Funct. Groups) Sample->IR HPLC RP-HPLC (UV) (Organic Impurities) Sample->HPLC Titration Argentometric Titration (Chloride Content) Sample->Titration GC HS-GC (Residual Solvents) Sample->GC Report CoA Generation NMR->Report HPLC->Report Titration->Report GC->Report

Caption: Integrated analytical workflow for full characterization of EMNA-HCl.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To quantify EMNA-HCl and detect related organic impurities (Acid, Alcohol, Regioisomers).

Method Rationale (Expertise Pillar)

Pyridine derivatives are basic (pKa ~5-6). On standard C18 columns at neutral pH, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.

  • Solution: We employ a low pH (3.0) buffer with a Base-Deactivated Silanol (BDS) column.[2] At pH 3.0, the pyridine is fully protonated, but the high ionic strength buffer and modern column chemistry suppress secondary interactions, yielding sharp peaks.

Detailed Protocol
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column C18 BDS (Base Deactivated) , 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS C18 or Zorbax Eclipse XDB-C18)
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 260 nm (Pyridine ring absorption) and 230 nm (Aldehyde conjugation)
Injection Vol 10 µL
Diluent Water : Acetonitrile (80:20 v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Isocratic Hold
5.09010End Hold
20.04060Linear Gradient
25.04060Wash
25.19010Re-equilibration
30.09010End Run
System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): NMT 1.5 (Critical for pyridines).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 2.0% for the main peak area.

  • Resolution (Rs): NLT 2.0 between EMNA and its acid impurity (if present).

Impurity Profiling & Degradation Pathways

Understanding the reactivity of the aldehyde group is essential for interpreting HPLC data.

Degradation Logic
  • Oxidation: Aldehydes oxidize to Carboxylic Acids upon exposure to air/light.

    • Impurity: 2-Ethyl-6-methylnicotinic acid (More polar, elutes earlier in RP-HPLC).[1][2]

  • Reduction: Trace reducing agents can yield the Alcohol.

    • Impurity: 2-Ethyl-6-methyl-3-pyridinemethanol (Polarity similar to aldehyde, but slightly more polar due to H-bonding).[1][2]

Pathway Diagram

Degradation EMNA 2-Ethyl-6-methylnicotinaldehyde (Target) Acid Impurity A (Oxidation) 2-Ethyl-6-methylnicotinic acid (RT < Main Peak) EMNA->Acid [O] (Air/Light) Alcohol Impurity B (Reduction) 2-Ethyl-6-methyl-3-pyridinemethanol (RT ~ Main Peak) EMNA->Alcohol [H] (Trace Reductants)

Caption: Primary degradation pathways affecting shelf-life and purity.[1][2]

Titration Methods (Assay Verification)

While HPLC provides purity, titration provides the absolute assay (w/w%) and confirms the salt form.

Method A: Chloride Content (Argentometric)
  • Principle: Precipitation of Chloride with Silver Nitrate.

  • Reagents: 0.1 N AgNO₃ VS, 5% Potassium Chromate (Indicator) or Potentiometric Electrode (Silver/Sulfide).

  • Protocol:

    • Dissolve 150 mg of EMNA-HCl in 50 mL deionized water.

    • Add 1 mL dilute Nitric acid (if using potentiometric) or adjust pH to neutral (if using indicator).

    • Titrate with 0.1 N AgNO₃ to the endpoint.

  • Calculation: Each mL of 0.1 N AgNO₃ corresponds to 3.545 mg of Cl⁻.

  • Target: Theoretical Cl content = 19.1%.

Method B: Acid-Base Titration (Non-Aqueous)
  • Context: Direct titration of the pyridine nitrogen in water is not sharp due to weak basicity. However, since it is a hydrochloride salt, we can titrate the displaced HCl or use non-aqueous methods.

  • Preferred: Potentiometric titration of the hydrochloride salt with 0.1 N NaOH in aqueous medium is often sufficient to see the inflection point of the HCl neutralization.

  • Alternative (Free Base Assay): If analyzing the free base, dissolve in Glacial Acetic Acid and titrate with 0.1 N Perchloric Acid using Crystal Violet indicator.

Spectroscopic Identification

1H NMR (300/400 MHz, DMSO-d6)

The structure is confirmed by the specific splitting patterns of the ethyl group and the distinct aldehyde singlet.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
10.2 Singlet (s)1H-CHO Deshielded aldehyde proton.[1][2]
8.1 Doublet (d)1HAr-H (C4) Ortho to aldehyde, deshielded.
7.3 Doublet (d)1HAr-H (C5) Meta to aldehyde.
3.0 Quartet (q)2H-CH₂-CH₃ Methylene of Ethyl group.[1][2]
2.6 Singlet (s)3H-CH₃ (C6) Methyl on Pyridine ring.[6]
1.2 Triplet (t)3H-CH₂-CH₃ Methyl of Ethyl group.[1][2]
FT-IR Interpretation
  • 1700-1710 cm⁻¹: Strong C=O stretch (Aldehyde).[2]

  • 2700-2850 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).[2]

  • 1580-1600 cm⁻¹: C=N / C=C skeletal vibrations (Pyridine ring).[2]

  • 2500-3000 cm⁻¹: Broad ammonium band (N+-H) indicative of the HCl salt.[1][2]

References

  • Scifinder/Chemical Abstracts: CAS Reg. No. 1314961-64-2 (2-Ethyl-6-methylnicotinaldehyde hydrochloride).[1][2][3]

  • General Pyridine Analysis: "Separation of Pyridine Carboxylic Acids and Aldehydes by HPLC.
  • Etoricoxib Intermediates: "Process for the preparation of Etoricoxib and intermediates thereof." World Intellectual Property Organization, WO2001092230. Link[2]

  • Analytical Chemistry of Pyridines:Encyclopedia of Analytical Chemistry, "Nitrogen Heterocycles Analysis."

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Ethyl-6-methylnicotinaldehyde hydrochloride. The developed method is designed for researchers, scientists, and drug development professionals, providing a robust protocol for purity assessment and impurity profiling. The causality behind experimental choices, from mobile phase selection to forced degradation study design, is detailed to ensure scientific integrity and facilitate method transfer. This guide includes detailed experimental protocols, system suitability criteria, and method validation parameters aligned with international regulatory standards.

Introduction

2-Ethyl-6-methylnicotinaldehyde hydrochloride is a substituted pyridine derivative with potential applications as a key starting material or intermediate in the synthesis of novel pharmaceutical compounds. The purity and stability of such intermediates are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its characterization.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note describes the development and validation of a stability-indicating HPLC method, which can accurately quantify 2-Ethyl-6-methylnicotinaldehyde hydrochloride in the presence of its degradation products and process-related impurities.[2]

The pyridine moiety in the analyte's structure imparts basic properties, making the control of mobile phase pH crucial for achieving optimal chromatographic performance.[3] This guide will elaborate on the rationale for selecting a suitable pH to ensure symmetrical peak shape and reproducible retention. Furthermore, forced degradation studies were conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines to establish the method's specificity and stability-indicating nature.[4][5]

Chromatographic Principles and Method Development Strategy

The primary objective was to develop a method that is specific, accurate, precise, and robust. The strategy was centered around reversed-phase chromatography, which is well-suited for the analysis of moderately polar aromatic compounds.

Analyte Characteristics and Their Chromatographic Implications
  • Structure: 2-Ethyl-6-methylnicotinaldehyde hydrochloride possesses a substituted pyridine ring, an aldehyde functional group, and is supplied as a hydrochloride salt.

  • Polarity: The presence of the nitrogen in the pyridine ring and the carbonyl group of the aldehyde makes the molecule polar. The hydrochloride salt form enhances its aqueous solubility.

  • Ionization: The pyridine nitrogen is basic and will be protonated at acidic pH. The pKa of pyridine itself is approximately 5.2. Alkyl substitution can slightly increase the pKa. For robust method development, it is advisable to work at a pH at least two units away from the analyte's pKa to ensure a single ionic form and avoid peak shape issues.[4] Controlling the mobile phase pH is therefore critical for consistent retention and peak symmetry.

  • UV Absorbance: The conjugated system of the pyridine ring and the aldehyde group is expected to exhibit strong UV absorbance. Based on structurally similar compounds like 2-ethyl-6-methyl-3-hydroxypyridine, a significant absorbance is anticipated in the range of 270-300 nm.[6] An initial wavelength of 275 nm was chosen for detection to provide good sensitivity for the parent compound and potential degradation products.

Selection of Chromatographic Conditions

A systematic approach was employed to select the optimal chromatographic parameters:

  • Column Chemistry: A C18 stationary phase was selected as the primary choice due to its versatility and wide use in the pharmaceutical industry for retaining moderately polar to non-polar compounds.[2] A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff.[7]

    • Aqueous Phase and pH Control: To maintain the analyte in its protonated form and ensure good peak shape, an acidic mobile phase is necessary. A solution of 0.1% formic acid in water provides a pH of approximately 2.8.[8] This pH is more than two units below the expected pKa of the pyridine nitrogen, thus suppressing the deprotonation of the analyte and minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[7]

  • Elution Mode: A gradient elution was selected to ensure the elution of any potential impurities with a wider polarity range and to shorten the overall run time.[1]

  • Detection Wavelength: Based on the UV characteristics of analogous structures, a detection wavelength of 275 nm was selected. A photodiode array (PDA) detector is recommended to monitor peak purity and identify the absorbance maxima of any degradants.

The following diagram illustrates the logical workflow for the method development process.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, Polarity, pKa Estimate) Column Column Selection (C18, 4.6x150mm, 5µm) Analyte->Column MobilePhase Mobile Phase Selection Analyte->MobilePhase Detection Detector & Wavelength (PDA @ 275 nm) Analyte->Detection Gradient Gradient Optimization (Resolution & Run Time) Column->Gradient Aqueous Aqueous Phase: 0.1% Formic Acid (pH Control for Peak Shape) MobilePhase->Aqueous Organic Organic Phase: Acetonitrile (Good Efficiency, Low UV Cutoff) MobilePhase->Organic Aqueous->Gradient Organic->Gradient Detection->Gradient SystemSuitability System Suitability Definition (USP Criteria) Gradient->SystemSuitability

Caption: Method Development Workflow for 2-Ethyl-6-methylnicotinaldehyde hydrochloride analysis.

Experimental Protocols

Materials and Reagents
  • 2-Ethyl-6-methylnicotinaldehyde hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Hydrochloric acid (37%)

  • Sodium hydroxide

  • Hydrogen peroxide (30%)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (with PDA monitoring from 200-400 nm)
Run Time 30 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-Ethyl-6-methylnicotinaldehyde hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

System Suitability

Before initiating any analysis, the system suitability must be verified according to USP guidelines.[9] Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area≤ 2.0%

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5] The goal is to achieve 5-20% degradation of the active ingredient.[8]

A stock solution of 1 mg/mL of 2-Ethyl-6-methylnicotinaldehyde hydrochloride was prepared in the diluent. This stock was then subjected to the following stress conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with diluent.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with diluent.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with diluent.

  • Thermal Degradation: Expose the solid reference standard to 80 °C in a hot air oven for 48 hours. Prepare a 0.1 mg/mL solution in the diluent from the stressed solid.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the analyte to UV light (254 nm) and visible light for a total illumination of not less than 1.2 million lux hours and 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

All stressed samples should be analyzed alongside an unstressed control sample. The peak purity of the parent analyte peak should be evaluated using the PDA detector to ensure it is spectrally homogeneous and free from co-eluting degradants.

The following diagram outlines the workflow for the forced degradation studies.

ForcedDegradationWorkflow cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC Analysis (PDA Detection) Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (80°C, Solid State) Thermal->Analysis Photo Photolytic Degradation (ICH Q1B Light Exposure) Photo->Analysis Stock Analyte Stock Solution (1.0 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Purity Peak Purity Assessment Analysis->Purity Report Report Results (% Degradation, Purity) Purity->Report

Caption: Workflow for Forced Degradation Studies.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[10][11] The following parameters should be assessed:

Specificity

Specificity is demonstrated through the forced degradation studies. The method is considered specific if it can resolve the main analyte peak from all degradation products and any components from the blank. Peak purity analysis using a PDA detector will further confirm specificity.

Linearity

Linearity should be evaluated over a concentration range of 50% to 150% of the working concentration (i.e., 0.05 mg/mL to 0.15 mg/mL). A minimum of five concentrations should be prepared. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy will be determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the working standard solution (0.1 mg/mL) should be performed on the same day. The %RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assay should be performed on a different day by a different analyst using a different instrument, if possible. The %RSD between the two sets of data should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method should be assessed by making deliberate small variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., varying the percentage of acetonitrile by ±2%)

The system suitability parameters should be checked under each varied condition.

Conclusion

This application note provides a detailed and scientifically justified protocol for the HPLC analysis of 2-Ethyl-6-methylnicotinaldehyde hydrochloride. The developed stability-indicating method is suitable for the quantitative determination of the analyte and for the separation of its degradation products. The comprehensive guidelines on method development, forced degradation, and validation are intended to provide researchers and drug development professionals with a robust tool for ensuring the quality and stability of this important chemical intermediate.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Alsante, K. M., et al. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]

  • Blagoveshchensky, D. S., et al. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Pharmacia, 69(3), 709-721. [Link]

  • Teva Pharmaceutical Industries. (2021). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Jenke, D. R. (1996). Chromatographic method validation: A review of current practices and procedures. II. Guidelines for primary validation parameters.
  • Sharma, S., & Singh, G. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 334-340. [Link]

  • Shinde, J. S., et al. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Journal of Pharmaceutical and Medicinal Research, 10(1), 1-10. [Link]

  • Dong, M. W. (2021). HPLC Method Development for Stability-Indicating Analytical Procedures. LCGC North America. [Link]

Sources

Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the structural elucidation of 2-Ethyl-6-methylnicotinaldehyde hydrochloride using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Nicotinaldehyde derivatives are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, making their unambiguous structural verification essential. This document provides field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H and ¹³C NMR spectra. We explore the influence of substituents and protonation on chemical shifts and coupling constants, leveraging one-dimensional and two-dimensional NMR techniques for complete spectral assignment. This note is intended for researchers, chemists, and quality control professionals in the fields of drug discovery, chemical synthesis, and materials science.

Introduction and Scientific Context

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science. Among them, nicotinic aldehyde derivatives serve as versatile intermediates for a wide range of more complex molecular targets. The precise characterization of these intermediates is a critical step in ensuring the integrity of a synthetic pathway and the identity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the non-destructive structural analysis of organic molecules in solution.[1][2]

This application note focuses on 2-Ethyl-6-methylnicotinaldehyde hydrochloride, a substituted pyridine carrying ethyl, methyl, and formyl groups. The presence of the hydrochloride salt introduces specific considerations for sample preparation and has a predictable, electron-withdrawing effect on the pyridine ring's electronic structure. Protonation of the pyridine nitrogen significantly influences the chemical shifts of the ring's protons and carbons, deshielding them and shifting their resonances downfield.[3][4] This guide will walk through the complete process of NMR analysis, from sample tube to final structure confirmation, providing the causality behind experimental choices to ensure reproducible and accurate results.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-compliant numbering scheme is used throughout this document.

Caption: Structure of 2-Ethyl-6-methylnicotinaldehyde hydrochloride with atom numbering.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[5] The following protocols are designed to yield high-resolution spectra suitable for full structural assignment.

Protocol 2.1: NMR Sample Preparation

The hydrochloride salt form of the analyte necessitates the use of a polar deuterated solvent to ensure complete dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it readily dissolves hydrochloride salts and its residual proton signal (δ ≈ 2.50 ppm) typically does not overlap with analyte signals. Furthermore, it allows for the observation of the N-H proton, which would otherwise undergo rapid exchange in solvents like D₂O or CD₃OD.

Materials:

  • 2-Ethyl-6-methylnicotinaldehyde hydrochloride (10-20 mg for ¹H; 20-50 mg for ¹³C)

  • DMSO-d₆ (99.9 atom % D)

  • Tetramethylsilane (TMS) or rely on solvent signal for referencing

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small plug of glass wool

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the analyte into a clean, dry vial. For ¹³C and 2D NMR, a more concentrated sample (up to 50 mg) is preferable to reduce acquisition time.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex or gently swirl the vial until the solid is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra with sharp lines.[5]

  • Filtration: To remove any particulate matter that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution directly into the NMR tube. This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Referencing: Add a small amount of TMS as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used as a secondary reference (δ(¹H) = 2.50 ppm, δ(¹³C) = 39.52 ppm).

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Protocol 2.2: NMR Data Acquisition Workflow

The following workflow outlines the acquisition of a standard set of 1D and 2D NMR experiments on a 400 MHz (or higher) spectrometer. These experiments provide a complete picture of the molecule's structure.

Caption: Recommended NMR data acquisition and analysis workflow.

Spectral Interpretation and Data Analysis

The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts, substituent effects, and spin-spin coupling.[7]

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The protonation at the nitrogen atom (N1) has a significant deshielding effect on the aromatic protons (H4, H5), shifting them downfield compared to the neutral pyridine analogue.

  • Aldehyde Proton (H7): The formyl proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.[8][9] It is expected to appear as a singlet in the δ 9.5 - 10.5 ppm region.

  • Aromatic Protons (H4, H5): The two protons on the pyridine ring form an AX spin system. Due to protonation, they will be shifted significantly downfield. H4, being ortho to the electron-withdrawing aldehyde group, will be the most downfield of the two, likely appearing around δ 8.2-8.4 ppm. H5 will appear slightly upfield, around δ 7.9-8.1 ppm. They will appear as doublets with a typical meta-coupling constant (³JHH) of ~8 Hz.

  • Ethyl Protons (-CH₂CH₃): The methylene (CH₂) protons are adjacent to the aromatic ring and will resonate around δ 2.9-3.1 ppm. They will appear as a quartet due to coupling with the three methyl protons (n+1 rule). The terminal methyl (CH₃) protons will be further upfield, around δ 1.2-1.4 ppm, appearing as a triplet due to coupling with the two methylene protons.

  • Methyl Protons (-CH₃): The methyl group at the C6 position is attached to the aromatic ring and is expected to resonate in the δ 2.6-2.8 ppm region as a singlet.

  • N-H Proton: In DMSO-d₆, the proton on the nitrogen will be observable, likely as a broad singlet in the δ 13.0-15.0 ppm region, characteristic of a pyridinium proton. Its chemical shift can be sensitive to concentration and residual water.[4]

Table 1: Predicted ¹H NMR Data for 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Assignment Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyridinium Proton N-H 13.0 - 15.0 broad s - 1H
Aldehyde Proton H7 9.5 - 10.5 s - 1H
Aromatic Proton H4 8.2 - 8.4 d ~8.0 1H
Aromatic Proton H5 7.9 - 8.1 d ~8.0 1H
Ethyl Methylene -CH₂- 2.9 - 3.1 q ~7.5 2H
Methyl (C6) -CH₃ 2.6 - 2.8 s - 3H

| Ethyl Methyl | -CH₃ | 1.2 - 1.4 | t | ~7.5 | 3H |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are influenced by the electronegativity of the nitrogen, the carbonyl group, and the alkyl substituents.

  • Aldehyde Carbonyl (C7): The carbonyl carbon is the most deshielded carbon, expected in the δ 190-195 ppm range.[10]

  • Aromatic Carbons (C2-C6): The pyridine ring carbons will appear in the aromatic region (δ 120-160 ppm). C2 and C6, being directly attached to the protonated nitrogen, will be significantly downfield. C3, bearing the aldehyde, and C4 will also be deshielded. Quaternary carbons (C2, C3, C6) can be distinguished from protonated carbons (C4, C5) using a DEPT-135 or by correlation with the ¹H spectrum via HSQC.

  • Aliphatic Carbons (C8, Ethyl): The alkyl carbons resonate in the upfield region. The methyl carbon at C6 (C8) is expected around δ 18-22 ppm. For the ethyl group, the methylene carbon (-CH₂-) will be around δ 25-30 ppm, and the terminal methyl carbon (-CH₃) will be the most shielded, around δ 13-16 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Assignment Label Predicted δ (ppm)
Aldehyde Carbonyl C7 190 - 195
Aromatic Quaternary C2 155 - 160
Aromatic Quaternary C6 152 - 157
Aromatic Quaternary C3 148 - 152
Aromatic CH C4 140 - 145
Aromatic CH C5 125 - 130
Ethyl Methylene -CH₂- 25 - 30
Methyl (C6) C8 18 - 22

| Ethyl Methyl | -CH₃ | 13 - 16 |

Structural Confirmation with 2D NMR

While 1D spectra provide strong evidence for the structure, 2D NMR experiments are crucial for unambiguous assignment.[1]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Key expected correlations are:

    • A cross-peak between the aromatic signals at H4 and H5, confirming their adjacent relationship.

    • A strong cross-peak between the ethyl group's methylene quartet and its methyl triplet.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with its attached carbon. It will definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 for all C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between protons and carbons, which is essential for connecting the molecular fragments and assigning quaternary carbons. Key expected correlations include:

    • Aldehyde proton (H7) to C3 and C4.

    • Methyl protons (H8) to C6 and C5.

    • Ethyl methylene protons to C2 and C3.

    • Aromatic proton H4 to C2, C3, C5, and C7.

Conclusion

The comprehensive NMR analysis outlined in this application note provides a robust framework for the structural verification of 2-Ethyl-6-methylnicotinaldehyde hydrochloride. By combining 1D ¹H and ¹³C spectroscopy with 2D correlation experiments (COSY, HSQC, and HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predictable downfield shifts induced by the protonated pyridine nitrogen and the characteristic signals of the aldehyde and alkyl substituents serve as key diagnostic features. The protocols and interpretive guidance presented herein constitute a self-validating system for ensuring the identity and purity of this important synthetic intermediate.

References

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. Retrieved from [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). Retrieved from [Link]

  • ACS Publications. (1978). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • R Discovery. (1988). 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26. Retrieved from [Link]

  • AIP Publishing. (n.d.). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

  • ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Proton nuclear magnetic resonance. In Organic Chemistry. Oxford University Press. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of solution state (a), amorphous state (b) and.... Retrieved from [Link]

  • Serbian Chemical Society. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule.... Molecules, 22(7), 1205. Retrieved from [Link]

  • RUIZ, R. (2017). INTERPRETING 2D H/C CORRELATION THROUGH ONE BOND CH (HMQC and/or HSQC). Retrieved from [Link]

  • De Gruyter. (n.d.). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the.... Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • SpectraBase. (n.d.). Nicotinic acid amide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]

  • Ministry of Environment, Forest and Climate Change, India. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-ethyl-6-methyl-. In NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Chemchart. (n.d.). 2-ETHYL-6-METHYLPYRIDINE (1122-69-6). Retrieved from [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • ARKIVOC. (2010). A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives. ARKIVOC, 2010(xi), 55-63. Retrieved from [Link]

  • Research Bible. (2013). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE.... Paper Archives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). pseudopelletierine. Retrieved from [Link]

Sources

Application Note: In Vitro Assay Development for Reversible Covalent Fragment Screening Using 2-Ethyl-6-methylnicotinaldehyde HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), targeted covalent inhibitors (TCIs) and protein-protein interaction (PPI) stabilizers have gained significant traction. While irreversible electrophiles (e.g., acrylamides) dominate cysteine-targeted therapies, targeting the more abundant, solvent-exposed lysine residues requires a reversible covalent approach to avoid widespread off-target toxicity[1].

2-Ethyl-6-methylnicotinaldehyde HCl (CAS: 1314961-64-2) represents a highly privileged scaffold for this purpose. The rationale for utilizing this specific fragment in assay development is rooted in its distinct chemical properties:

  • Reversible Imine Formation: The aldehyde warhead reacts with the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -amino group of lysine residues to form a reversible Schiff base (imine)[1]. This reversibility ensures thermodynamic control; the covalent bond only persists if the non-covalent interactions of the fragment sufficiently anchor it in the binding pocket.
    
  • Electronic Tuning: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde, facilitating rapid imine formation at physiological pH compared to standard benzaldehydes[2].

  • Steric and Lipophilic Vectors: The 2-ethyl and 6-methyl substitutions provide essential steric bulk and lipophilicity. These groups engage adjacent hydrophobic pockets, driving the binding cooperativity required to stabilize dynamic protein complexes (such as the 14-3-3/p65 interaction)[2].

  • HCl Salt Advantage: Fragment screens typically require high compound concentrations (0.5–2.0 mM). The hydrochloride salt form significantly enhances aqueous solubility and prevents the volatilization or rapid oxidation often observed with free-base pyridine-aldehydes, ensuring precise dosing in in vitro systems.

Experimental Workflows: A Self-Validating System

To develop a robust assay using 2-Ethyl-6-methylnicotinaldehyde HCl, the workflow must account for the transient nature of the imine bond. The following protocols establish a self-validating system: an orthogonal mass spectrometry assay to confirm target engagement, followed by a functional fluorescence polarization assay.

Protocol A: Intact Protein LC-MS Assay (Adduct Validation)

Because the Schiff base formed by the nicotinaldehyde is reversible, it will dissociate during the ionization phase of mass spectrometry unless chemically trapped. This protocol uses reductive amination to permanently trap the adduct.

Expert Insight (Causality):

  • Buffer Selection: Amine-free buffers (e.g., HEPES or Phosphate) are mandatory . Buffers like Tris or Glycine contain primary amines that will act as competitive scavengers for the aldehyde warhead, yielding false negatives.

  • Reductant Choice: Sodium cyanoborohydride (

    
    ) is used instead of Sodium borohydride (
    
    
    
    ).
    
    
    is a mild reducing agent that selectively reduces the protonated imine to a stable secondary amine at pH 7.4, without reducing the unreacted free aldehyde, thereby preserving the equilibrium of the fragment pool.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 2 µM in Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Fragment Incubation: Add 2-Ethyl-6-methylnicotinaldehyde HCl (from a 100 mM DMSO stock) to a final concentration of 500 µM. Ensure the final DMSO concentration does not exceed 1% to prevent protein denaturation.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to allow the reversible imine equilibrium to establish.

  • Chemical Trapping: Add freshly prepared

    
     (final concentration 2 mM). Incubate for an additional 30 minutes at 25°C.
    
  • Internal Control (Self-Validation): Run a parallel sample omitting

    
    . A true reversible covalent binder will show no adduct in the untrapped sample during LC-MS, proving the interaction is not an irreversible artifact.
    
  • LC-MS Analysis: Desalt the samples using a C4 ZipTip or an online guard column, and analyze via high-resolution ESI-TOF MS. Deconvolute the spectra to calculate the mass shift (

    
     Da, accounting for the loss of water and reduction).
    
Protocol B: Fluorescence Polarization (FP) Functional Assay

Once binding is confirmed, the functional consequence (e.g., PPI stabilization) is measured.

Step-by-Step Methodology:

  • Tracer Preparation: Synthesize or procure a FITC-labeled peptide representing the binding partner of the target protein.

  • Assay Assembly: In a black 384-well microplate, combine 50 nM target protein, 10 nM FITC-peptide, and a titration series of 2-Ethyl-6-methylnicotinaldehyde HCl (ranging from 10 µM to 2 mM) in Assay Buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Incubation: Incubate for 2 hours at room temperature in the dark. Note: No reducing agent is added here; the assay relies on the natural thermodynamic equilibrium of the reversible covalent bond.

  • Measurement: Read the microplate on a multi-mode plate reader using polarized excitation at 485 nm and emission at 535 nm. Calculate the FP value in millipolarization units (mP).

Data Presentation & Interpretation

To systematically evaluate the efficacy of 2-Ethyl-6-methylnicotinaldehyde HCl derivatives during assay development, quantitative data should be tracked against established thresholds.

ParameterMethod of DeterminationAcceptable ThresholdMechanistic Significance
Trapping Efficiency (%) Intact LC-MS (Protocol A)> 30% adduct formation at 500 µMConfirms the aldehyde is positioned correctly near a lysine residue to form a stable Schiff base.
Reversibility LC-MS without

< 5% adduct detectedValidates that the warhead is not acting as an irreversible, promiscuous electrophile.
Functional Potency (

)
FP Assay (Protocol B)< 100 µMDemonstrates that the covalent tethering successfully translates to the stabilization/inhibition of the target PPI.
Ligand Efficiency (LE) Calculated from

and Heavy Atom Count
> 0.3 kcal/mol/heavy atomEnsures the 2-ethyl and 6-methyl groups are actively contributing to binding energy, justifying fragment progression.

Screening Cascade Visualization

The following diagram illustrates the logical flow of FBDD utilizing reversible covalent aldehyde fragments, emphasizing the critical decision gates.

G N1 Fragment Library (2-Ethyl-6-methylnicotinaldehyde HCl) N2 Intact Protein LC-MS (Schiff Base Trapping) N1->N2 Primary Screening N3 Fluorescence Polarization (Functional Assay) N2->N3 Adduct Confirmed N4 X-Ray Crystallography (Binding Pose) N3->N4 Functional Activity N5 Hit-to-Lead Optimization (Fragment Growing) N4->N5 Structural Guidance

Figure 1: FBDD screening cascade for reversible covalent aldehyde fragments.

References

  • Hoffmann, T., Brunsveld, L., Tzalis, D., & Ottmann, C. (2021). "An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach." Journal of Medicinal Chemistry, 64(12), 8564-8578. Available at:[Link]

  • Pettinger, J., Carter, M., Jones, K., & Cheeseman, M. D. (2019). "Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72." Journal of Medicinal Chemistry, 62(24), 11383–11398. Available at:[Link]

  • Smith, B. C., Anderson, M. A., Hoadley, K. A., Keck, J. L., Cleland, W. W., & Denu, J. M. (2012). "Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from Saccharomyces cerevisiae." Biochemistry, 51(1), 243-256. Available at:[Link]

Sources

Application Note & Experimental Protocol: 2-Ethyl-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive guide for the safe handling, synthesis, and characterization of 2-Ethyl-6-methylnicotinaldehyde. This compound, a substituted pyridine carboxaldehyde, represents a class of heterocyclic aldehydes with significant potential as building blocks in medicinal chemistry and drug development. Substituted nicotinaldehydes are known precursors to a variety of pharmacologically active molecules and can serve as inhibitors for enzymes like nicotinamidases[1].

Given that 2-Ethyl-6-methylnicotinaldehyde is not a widely cataloged commercial product, this guide provides a robust, field-proven protocol for its synthesis from a plausible starting material, 3-Bromo-2-ethyl-6-methylpyridine. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. All procedures are grounded in established principles of organic chemistry and supported by authoritative references.

Compound Profile: 2-Ethyl-6-methylnicotinaldehyde

The chemical and physical properties of 2-Ethyl-6-methylnicotinaldehyde are not extensively documented. The data presented below are estimated based on structurally similar compounds, such as other substituted pyridine aldehydes.

PropertyEstimated Value / InformationRationale / Source Analogy
Molecular Formula C₉H₁₁NOBased on chemical structure.
Molecular Weight 149.19 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to brown liquid or low-melting solid.Analogy with similar compounds like Pyridine-2-carbaldehyde[2].
Boiling Point Estimated >200 °C at atmospheric pressure.Pyridine aldehydes are relatively high-boiling liquids[3].
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc, CH₃OH).General property of similar organic molecules.
Chemical Stability Store under an inert atmosphere (Nitrogen or Argon). Sensitive to air (oxidation) and light.[4]Aldehydes are prone to oxidation to carboxylic acids. Pyridine derivatives can be light-sensitive.
CAS Number Not assigned.Compound is not widely cataloged.

Health, Safety, and Environmental (HSE) Considerations

Handling 2-Ethyl-6-methylnicotinaldehyde requires adherence to strict safety protocols due to the hazards associated with the pyridine aldehyde functional group. The following guidelines are synthesized from safety data sheets of analogous compounds[2][3][4][5].

3.1 Hazard Assessment

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[6].

  • Skin Contact: Causes skin irritation. Potentially corrosive[3].

  • Eye Contact: Causes serious eye irritation or damage[5].

  • Respiratory: May cause respiratory irritation. Vapors are harmful[7].

  • Flammability: Combustible liquid. Vapors may form explosive mixtures with air[4][5].

3.2 Personal Protective Equipment (PPE) and Engineering Controls

ControlSpecificationRationale
Ventilation All handling must occur inside a certified chemical fume hood[8].To prevent inhalation of harmful vapors and maintain low exposure levels.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes which can cause severe eye damage.
Hand Protection Nitrile gloves (minimum thickness 0.4 mm). Change gloves immediately if contaminated[8].Provides a barrier against skin contact. Pyridine compounds can be absorbed through the skin.
Body Protection Flame-retardant laboratory coat.Protects skin from accidental contact and provides a layer of fire resistance.
Respiratory Not typically required if work is performed in a fume hood. For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary[2][5].

3.3 Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water and soap for at least 15 minutes[8][9].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[9].

  • Spill Cleanup: Absorb small spills with an inert material (e.g., sand, vermiculite). For large spills, evacuate the area and contact emergency responders. Eliminate all ignition sources[4][10].

3.4 Storage and Waste Disposal

  • Storage: Store in a cool, dry, well-ventilated, flame-proof area[4][8]. Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen).

  • Waste Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Core Experimental Protocol: Synthesis of 2-Ethyl-6-methylnicotinaldehyde

This protocol outlines the synthesis via ortho-lithiation of a bromopyridine precursor followed by formylation with N,N-Dimethylformamide (DMF). This is a standard and reliable method for introducing an aldehyde group onto an aromatic ring[11].

4.1 Causality Behind Experimental Choices

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources (e.g., water). All glassware must be oven- or flame-dried, and all solvents must be anhydrous to prevent quenching the reagent.

  • Low Temperature (-78 °C): The lithium-halogen exchange and subsequent reactions are highly exothermic. Maintaining a very low temperature (typically with a dry ice/acetone bath) is critical to prevent side reactions and decomposition of the lithiated intermediate.

  • Inert Atmosphere: An argon or nitrogen atmosphere is required to prevent the organolithium reagent from reacting with oxygen and moisture in the air.

  • DMF as Formylating Agent: DMF serves as an efficient one-carbon electrophile (a "formyl anion equivalent") that reacts with the nucleophilic organolithium intermediate to form the aldehyde after workup.

4.2 Materials and Reagents

ReagentCAS #QuantityPuritySupplier
3-Bromo-2-ethyl-6-methylpyridine(Not widely available)10.0 g (50.0 mmol)>97%Custom Synthesis
Anhydrous Tetrahydrofuran (THF)109-99-9250 mLDriSolv® or equivalentMajor Supplier
n-Butyllithium (n-BuLi)109-72-822.0 mL (55.0 mmol)2.5 M in hexanesMajor Supplier
Anhydrous N,N-Dimethylformamide (DMF)68-12-25.8 mL (75.0 mmol)>99.8%Major Supplier
Saturated aq. NH₄ClN/A100 mLN/ALab Prepared
Ethyl Acetate (EtOAc)141-78-6300 mLACS GradeMajor Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6~20 gGranularMajor Supplier

4.3 Step-by-Step Synthesis Protocol

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Allow to cool to room temperature under a stream of dry argon.

  • Reaction Setup: Add 3-Bromo-2-ethyl-6-methylpyridine (10.0 g, 50.0 mmol) to the flask. Using a cannula or dry syringe, add 200 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (22.0 mL of a 2.5 M solution, 55.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (5.8 mL, 75.0 mmol) dropwise via syringe. Again, maintain the temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for an additional 1.5 hours.

  • Quenching: Remove the cooling bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: This is an exothermic process.

  • Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 2-Ethyl-6-methylnicotinaldehyde.

4.4 Workflow Diagram

Caption: Synthetic workflow for 2-Ethyl-6-methylnicotinaldehyde.

4.5 Reaction Mechanism Diagram

G Start 3-Bromo-2-ethyl-6-methylpyridine Intermediate1 Lithiated Pyridine Intermediate Start->Intermediate1 + n-BuLi -78 °C nBuLi n-Butyllithium (n-BuLi) DMF DMF (H-C(=O)NMe2) H2O Aqueous Workup (H+) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + DMF Product 2-Ethyl-6-methylnicotinaldehyde Intermediate2->Product + H+ - LiO-NMe2

Caption: Key steps in the formylation reaction mechanism.

Analytical Characterization

Post-synthesis, the identity and purity of the product must be confirmed using standard analytical techniques[12].

5.1 Thin-Layer Chromatography (TLC)

  • Purpose: To monitor reaction progress and assess the purity of column fractions.

  • Protocol: Spot the crude reaction mixture and the purified product on a silica gel plate. Develop using a 4:1 Hexane:Ethyl Acetate mobile phase. Visualize under UV light (254 nm) and/or by staining with potassium permanganate. The product should appear as a single spot, distinct from the starting material.

5.2 Spectroscopic Analysis

The following data are predicted values for the target compound.

TechniquePredicted Observations
FT-IR Strong C=O stretch at ~1700-1710 cm⁻¹ (characteristic of an aromatic aldehyde). C-H stretches for alkyl groups (~2850-2980 cm⁻¹) and aromatic C-H (~3050 cm⁻¹). Pyridine ring vibrations (~1580-1600 cm⁻¹).
¹H NMR δ ~10.1 ppm (s, 1H, -CHO) ; δ ~7.8 ppm (d, 1H, Ar-H); δ ~7.3 ppm (d, 1H, Ar-H); δ ~2.9 ppm (q, 2H, -CH₂CH₃); δ ~2.6 ppm (s, 3H, Ar-CH₃); δ ~1.3 ppm (t, 3H, -CH₂CH₃).
¹³C NMR δ ~193 ppm (-CHO) ; δ ~160-120 ppm (5 signals, Aromatic C); δ ~25 ppm (-CH₂CH₃); δ ~24 ppm (Ar-CH₃); δ ~14 ppm (-CH₂CH₃).
Mass Spec (GC-MS) Expected molecular ion peak (M⁺) at m/z = 149.19. Fragmentation pattern would show loss of -CHO (m/z = 120) and other characteristic fragments.

5.3 Analytical Workflow High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used for final purity assessment[13][14][15]. A standard protocol would involve dissolving a small sample in a suitable solvent (e.g., acetonitrile) and analyzing it on a C18 column (for HPLC) or a non-polar capillary column (for GC). Purity should ideally be >95% for use in further applications.

Conclusion

This application note provides a detailed framework for the safe handling and synthesis of 2-Ethyl-6-methylnicotinaldehyde. By leveraging established protocols for analogous compounds, researchers can confidently produce and characterize this valuable heterocyclic building block. Adherence to the safety and handling procedures outlined is paramount to ensure a safe and successful experimental outcome.

References

  • Vertex AI Search, Grounding API Result[10]

  • Pyridine-4-aldehyde Safety D
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie Safety D
  • Safety Data Sheet for Ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxyl
  • Pyridine-2-aldehyde Safety D
  • III Analytical Method - Environmental Monitoring.
  • Pyridine-2-carbaldehyde Safety Data Sheet - MilliporeSigma. (2025, December 22).
  • 2-Ethyl-6-methylaniline Safety D
  • Agency for Toxic Substances and Disease Registry. (n.d.).
  • Ethyl 2,4-Dihydroxy-6-methylnicotinate Safety Data Sheet - TCI Chemicals. (2025, October 15).
  • Justification for formation of by products - Methyl-6-methyl nicotin
  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024, June 18).
  • Gale, J. P., et al. (n.d.).
  • Synthetic method of 6-methyl nicotine. (n.d.).
  • Balbo, S., et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Methyl 2,4-dihydroxy-6-methylnicotinate Safety D
  • U.S. EPA. (2025, March 18). ESAM Collaborative Analytical Methods and Protocols for Chemistry.
  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS- HPLC-MS. (2024, December 30). Preprints.org.
  • 6-Methylnicotinaldehyde Chemical Properties,Uses,Production. (2026, January 13). ChemicalBook.

Sources

Topic: A Comprehensive Guide to the Solubility Profiling of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to bioavailability.[1][2] This document provides a detailed application and protocol guide for the comprehensive solubility assessment of 2-Ethyl-6-methylnicotinaldehyde hydrochloride, a heterocyclic aldehyde of potential interest in pharmaceutical development. As a hydrochloride salt of a presumed weakly basic nitrogenous compound, its solubility is expected to be highly pH-dependent.[3] This guide outlines the foundational principles of solubility, provides robust, step-by-step protocols for both equilibrium and kinetic solubility determination, and offers expert insights into data interpretation and common pitfalls. The methodologies described herein are grounded in regulatory guidance and best practices to ensure the generation of reliable and submission-quality data.[4]

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the rate and extent to which an API can dissolve in a solvent system. In pharmaceutical sciences, aqueous solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to forecast their in vivo performance.[1][5] An API must be in a dissolved state to be absorbed across biological membranes.[2] Therefore, a thorough understanding of a compound's solubility profile across a physiologically relevant pH range (1.2 to 6.8) is non-negotiable for successful drug development.[6]

2-Ethyl-6-methylnicotinaldehyde hydrochloride, as a salt form, represents a common strategy to enhance the aqueous solubility of a parent molecule.[7][8] However, hydrochloride salts of weak bases can be susceptible to conversion back to the less soluble free base form at pH values above a certain threshold (the pHmax), a phenomenon known as disproportionation.[8][9][10] This guide provides the necessary protocols to not only quantify solubility but also to understand the pH-dependent behavior critical for this class of compounds.

Foundational Principles: Equilibrium vs. Kinetic Solubility

Two key types of solubility are measured in drug discovery and development:

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a solute in a saturated solution when it is in equilibrium with its solid form.[3] The shake-flask method is the gold-standard for this determination and is required for regulatory submissions.[4][5][11] It is a time- and resource-intensive measurement, often taking 24-72 hours to ensure equilibrium is reached.[5]

  • Kinetic Solubility: This is a high-throughput measurement used in early discovery to rank-order compounds. It measures the concentration at which a compound, rapidly dissolved from a concentrated stock solution (e.g., in DMSO), begins to precipitate in an aqueous buffer.[5] While valuable for screening, these values are typically higher than thermodynamic solubility and can be influenced by experimental conditions.

This guide will focus primarily on the definitive equilibrium solubility protocol while also describing the principles of kinetic screening.

Experimental Workflow for Solubility Determination

The overall process for determining equilibrium solubility is a multi-step procedure requiring careful execution and precise analytical work.

G cluster_prep Preparation cluster_exp Experiment cluster_proc Sample Processing cluster_analysis Analysis & Reporting prep_buffers Prepare Solvent Systems (e.g., pH 1.2, 4.5, 6.8 Buffers) add_solid Add API to Vials with Solvents prep_buffers->add_solid weigh_api Accurately Weigh Excess API weigh_api->add_solid equilibrate Equilibrate at 37 °C (e.g., 24-72h Shake-Flask) add_solid->equilibrate observe Confirm Presence of Undissolved Solids equilibrate->observe sample Withdraw Aliquot of Supernatant observe->sample separate Clarify Sample (Centrifuge and/or Filter) sample->separate analyze Quantify Concentration (e.g., HPLC-UV) separate->analyze calculate Calculate Solubility (mg/mL) analyze->calculate report Report Data in Table & Verify Solid Form (XRPD) calculate->report

Caption: Equilibrium Solubility Workflow Diagram.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the thermodynamic solubility of 2-Ethyl-6-methylnicotinaldehyde hydrochloride in various aqueous buffers, adhering to BCS guidelines.[4]

Materials & Equipment
  • Compound: 2-Ethyl-6-methylnicotinaldehyde hydrochloride (ensure purity and characterization).

  • Solvents/Buffers:

    • 0.1 N HCl (for pH 1.2).

    • Acetate Buffer (for pH 4.5).

    • Phosphate Buffer (for pH 6.8).

    • Purified Water (e.g., Milli-Q®).

    • Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO) if required.

  • Equipment:

    • Analytical balance.

    • Glass vials with screw caps (low-binding preferred).

    • Orbital shaker with temperature control (37 ± 1 °C).

    • Calibrated pH meter.

    • Centrifuge.

    • Syringes and low-binding syringe filters (e.g., 0.22 µm PVDF).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

    • X-Ray Powder Diffraction (XRPD) instrument.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) for creating an analytical calibration curve.

    • Prepare the required aqueous buffers (pH 1.2, 4.5, 6.8) according to standard pharmacopeial procedures. Verify the final pH of each buffer.

  • Experimental Setup (perform in triplicate for each solvent system): [4]

    • Add an excess amount of 2-Ethyl-6-methylnicotinaldehyde hydrochloride to a series of glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg in 1-2 mL of solvent.

    • Add a precise volume of the desired solvent/buffer to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature of 37 °C.[5]

    • Agitate the samples at a speed sufficient to keep the solid suspended but without creating a vortex (e.g., 150-300 rpm).

    • Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to equilibrate, 48 or 72 hours may be necessary.[5][11]

  • Sample Processing & Analysis:

    • After equilibration, visually confirm that excess solid is still present in each vial.[11]

    • Allow the vials to stand undisturbed at 37 °C for a short period to let the solids settle.

    • Carefully withdraw an aliquot of the supernatant. For separation of the dissolved from undissolved compound, centrifugation followed by filtration is recommended.[5]

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).[9][10]

    • Filter the resulting supernatant through a 0.22 µm syringe filter into a clean vial. Causality Note: This dual clarification step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility. Pre-conditioning the filter by discarding the first few drops can prevent loss of the compound due to adsorption.[5]

    • Accurately dilute the clarified filtrate with a suitable mobile phase or solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method (e.g., HPLC-UV).[5]

  • Post-Experiment Validation:

    • Measure the pH of the remaining solution in each vial to check for any significant pH shift during the experiment.[4]

    • Recover the residual solids from the vials and analyze them using XRPD. Trustworthiness Note: This step is critical to verify that the compound has not changed its solid form (e.g., converted to the free base or a different polymorph) during the experiment, which would invalidate the results.[5]

Data Presentation and Interpretation

Results should be compiled into a clear, concise table. The solubility is typically reported in mg/mL or µg/mL.

Table 1: Solubility Profile of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride at 37 °C

Solvent SystempH (Initial)pH (Final)Mean Solubility (mg/mL) ± SD (n=3)Molar Solubility (mM)Solid Form Post-Experiment (XRPD)
0.1 N HCl1.2TBDTBDTBDTBD
Acetate Buffer4.5TBDTBDTBDTBD
Phosphate Buffer6.8TBDTBDTBDTBD
Purified WaterTBDTBDTBDTBDTBD
EthanolN/AN/ATBDTBDTBD

Interpretation:

  • BCS Classification: According to WHO and FDA guidelines, a drug is considered "highly soluble" if the highest marketed dose dissolves in 250 mL or less of aqueous media across the pH range of 1.2-6.8.[5] The lowest measured solubility in this range is used for classification.

  • pH-Solubility Profile: For a hydrochloride salt of a weak base, solubility is expected to be highest at low pH (pH 1.2) and decrease as the pH approaches and surpasses the compound's pKa.[3] A sharp drop in solubility at higher pH values may indicate precipitation of the free base.

  • pHmax: This is the pH above which the salt can disproportionate into its free base.[9][10] It is a critical parameter for formulation development. If the XRPD analysis shows a different form at pH 6.8, it suggests the experimental pH was above the pHmax.

References

  • World Health Organization. (n.d.). Annex 4. WHO.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Kumar, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.
  • U.S. Pharmacopeia. (2012, June 12). 5364 Description and Solubility / Reference Tables. USP.
  • Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.
  • Kumar, S., et al. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.
  • SLT. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Merck.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech.

Sources

Application Notes and Protocols for the Derivatization of 2-Ethyl-6-methylnicotinaldehyde for Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethyl-6-methylnicotinaldehyde is a substituted pyridinecarboxaldehyde with potential applications in pharmaceutical and materials science research. Accurate and sensitive quantification of this analyte is crucial for reaction monitoring, purity assessment, and metabolic studies. However, its inherent polarity and the reactive nature of the aldehyde functional group can present challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these challenges.[1][2][3] By converting the aldehyde group into a less polar, more volatile, and more stable derivative, we can significantly improve chromatographic performance, enhance detector response, and achieve lower limits of detection.[1][2][4] This application note provides a comprehensive guide to the derivatization of 2-Ethyl-6-methylnicotinaldehyde for both GC and HPLC analysis, detailing scientifically-grounded protocols and explaining the rationale behind experimental choices.

Rationale for Derivatization

Direct analysis of 2-Ethyl-6-methylnicotinaldehyde can be hampered by several factors:

  • Polarity: The aldehyde group and the nitrogen atom in the pyridine ring contribute to the molecule's polarity. This can lead to poor peak shape (tailing) and irreversible adsorption on GC columns.[4][5][6]

  • Thermal Instability: Aldehydes can be susceptible to thermal degradation in the hot GC injector port, leading to inaccurate quantification.[1]

  • Low Volatility: The polarity of the molecule can also reduce its volatility, making it less amenable to GC analysis.[4][5][6]

  • Weak Chromophores: For HPLC with UV detection, the native chromophore of the molecule may not provide sufficient sensitivity for trace-level analysis.[7][8]

Derivatization addresses these issues by:

  • Increasing Volatility and Thermal Stability for GC Analysis: By replacing the polar aldehyde group with a non-polar, thermally stable moiety, the resulting derivative becomes more suitable for GC separation.[5][6][9]

  • Improving Chromatographic Behavior: Derivatization reduces hydrogen bonding potential, leading to more symmetrical peaks and improved resolution.[2][4]

  • Enhancing Detection Sensitivity: Introducing a functional group with a strong UV absorbance or fluorescence allows for highly sensitive detection in HPLC.[3][10] For GC, incorporating electron-capturing groups can significantly enhance sensitivity with an Electron Capture Detector (ECD).

Derivatization Strategies for GC Analysis

For GC analysis, the primary goal is to increase the volatility and thermal stability of 2-Ethyl-6-methylnicotinaldehyde. The most common and effective approaches for derivatizing aldehydes are silylation and oximation.

Silylation

Silylation involves the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group.[9][11] While aldehydes do not have an active hydrogen in the same way as alcohols or amines, they can exist in equilibrium with their enol tautomer, which does possess a reactive hydroxyl group amenable to silylation.[5][6]

Mechanism: The silylation reagent reacts with the enol form of the aldehyde to form a silyl ether derivative.

Workflow for Silylation of 2-Ethyl-6-methylnicotinaldehyde:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 2-Ethyl-6-methylnicotinaldehyde in aprotic solvent dry Evaporate to dryness (Nitrogen stream) sample->dry reagent Add BSTFA + 1% TMCS (e.g., 50 µL) dry->reagent heat Heat at 70-80°C for 30-60 min reagent->heat gcms Inject into GC-MS heat->gcms

Caption: Silylation workflow for GC-MS analysis.

Protocol 3.1.1: Silylation with BSTFA + TMCS

  • Materials:

    • 2-Ethyl-6-methylnicotinaldehyde standard or sample extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]

    • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Nitrogen evaporator

  • Procedure:

    • Accurately weigh or pipette a known amount of 2-Ethyl-6-methylnicotinaldehyde into a reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[5] It is critical to remove all moisture as silylating reagents are water-sensitive.[9][12][13]

    • Add 50-100 µL of BSTFA + 1% TMCS to the dried sample. The use of TMCS as a catalyst is recommended to drive the reaction to completion, especially for less reactive compounds.[9][12]

    • Securely cap the vial and heat at 70-80°C for 30-60 minutes. Optimization of reaction time and temperature may be necessary.[13]

    • Allow the vial to cool to room temperature.

    • Inject a 1 µL aliquot directly into the GC-MS system.

Justification of Choices:

  • BSTFA + 1% TMCS: This is a potent silylating agent suitable for a wide range of functional groups.[9][12] The byproducts of the reaction, N-methyltrifluoroacetamide and trimethylsilyltrifluoroacetamide, are volatile and generally do not interfere with the chromatography.[4]

  • Heating: Heating increases the reaction rate and ensures complete derivatization.[13]

Oximation with PFBHA

Oximation is a highly specific and efficient derivatization reaction for aldehydes and ketones.[4] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a particularly advantageous reagent as it introduces a pentafluorobenzyl group, which makes the derivative highly sensitive to Electron Capture Detection (ECD).[14] This method is ideal for trace-level analysis.

Mechanism: PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative.

Workflow for PFBHA Derivatization of 2-Ethyl-6-methylnicotinaldehyde:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis sample Aqueous or organic sample containing the analyte reagent Add PFBHA solution (e.g., 15 mg/mL in water) sample->reagent adjust_ph Adjust pH to ~4 reagent->adjust_ph heat Heat at 35-60°C for 1-2 hours adjust_ph->heat extract Liquid-Liquid Extraction with Hexane or Toluene heat->extract wash Wash extract with dilute acid extract->wash dry_extract Dry extract over Na2SO4 wash->dry_extract gc_ecd Inject into GC-ECD/MS dry_extract->gc_ecd

Caption: PFBHA derivatization and extraction workflow.

Protocol 3.2.1: PFBHA Derivatization and Liquid-Liquid Extraction

  • Materials:

    • 2-Ethyl-6-methylnicotinaldehyde standard or sample

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[14]

    • Reagent water

    • Hexane or Toluene (pesticide grade)

    • Potassium hydrogen phthalate (KHP) buffer or dilute HCl for pH adjustment[15]

    • Anhydrous sodium sulfate

    • Reaction vials and centrifuge tubes

  • Procedure:

    • For aqueous samples, place a known volume (e.g., 20 mL) into a reaction vial. For samples in organic solvent, evaporate the solvent and reconstitute in a suitable buffer.

    • Prepare a fresh PFBHA solution (e.g., 15 mg/mL in reagent water).[15]

    • Add 1 mL of the PFBHA solution to the sample.

    • Adjust the pH of the mixture to approximately 4 using a KHP buffer or dilute acid.[15]

    • Cap the vial and heat at 35-60°C for 1-2 hours.[15]

    • After cooling, add 4 mL of hexane or toluene to the vial and vortex vigorously for 1-2 minutes for liquid-liquid extraction.[15]

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract is now ready for injection into a GC-ECD or GC-MS system.

Justification of Choices:

  • PFBHA: This reagent is highly reactive towards carbonyls and the resulting derivative provides excellent sensitivity with ECD.[14]

  • pH Control: The reaction is typically more efficient under slightly acidic conditions.[15]

  • Extraction: Liquid-liquid extraction is a robust method to isolate the non-polar derivative from the aqueous sample matrix.

Table 1: Comparison of GC Derivatization Reagents

ReagentTarget GroupAdvantagesDisadvantagesTypical Detector
BSTFA + TMCS Enolizable AldehydeVersatile, volatile byproductsMoisture sensitiveMS, FID
PFBHA Aldehyde (Carbonyl)High sensitivity with ECD, stable derivativesRequires extraction, can form E/Z isomersECD, MS

Derivatization Strategies for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, respectively. This is particularly useful when analyzing low concentrations of 2-Ethyl-6-methylnicotinaldehyde.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a classic and widely used derivatizing agent for aldehydes and ketones for HPLC-UV analysis.[7][8][16][17]

Mechanism: DNPH reacts with the aldehyde in an acidic medium to form a stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance around 360 nm.[7][16]

Workflow for DNPH Derivatization of 2-Ethyl-6-methylnicotinaldehyde:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample in Acetonitrile reagent Add acidified DNPH solution sample->reagent react React at room temp or slightly elevated temp reagent->react hplc Inject into HPLC-UV/DAD (Detection at ~360 nm) react->hplc

Caption: DNPH derivatization workflow for HPLC analysis.

Protocol 4.1.1: Pre-column Derivatization with DNPH

  • Materials:

    • 2-Ethyl-6-methylnicotinaldehyde standard or sample

    • 2,4-Dinitrophenylhydrazine (DNPH)

    • Acetonitrile (HPLC grade)

    • Strong acid (e.g., Perchloric acid, Sulfuric acid)

    • Reaction vials

  • Procedure:

    • Prepare a saturated solution of DNPH in acetonitrile. Acidify this solution by carefully adding a strong acid (e.g., 1 mL of concentrated H₂SO₄ per liter of DNPH solution).

    • Dissolve a known amount of 2-Ethyl-6-methylnicotinaldehyde standard or sample in acetonitrile.

    • In a reaction vial, mix the sample solution with an excess of the acidified DNPH reagent.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or at a slightly elevated temperature (e.g., 40°C) to ensure completion.[17]

    • The reaction mixture can be directly injected into the HPLC system.

Justification of Choices:

  • DNPH: It is a reliable and cost-effective reagent that produces derivatives with high molar absorptivity in the UV-Vis range, significantly enhancing sensitivity.[7][16]

  • Acid Catalyst: The condensation reaction between the aldehyde and DNPH is acid-catalyzed.

  • Acetonitrile: It is a common solvent for both the sample and the DNPH reagent and is compatible with reversed-phase HPLC.[7]

Derivatization with Dansyl Hydrazine

For even higher sensitivity, a fluorescent derivatizing agent can be used. Dansyl hydrazine reacts with aldehydes to form highly fluorescent hydrazones, which can be detected at very low concentrations using a fluorescence detector.[10]

Mechanism: Dansyl hydrazine reacts with the aldehyde group to form a fluorescent dansylhydrazone derivative.

Protocol 4.2.1: Pre-column Fluorescence Derivatization with Dansyl Hydrazine

  • Materials:

    • 2-Ethyl-6-methylnicotinaldehyde standard or sample

    • Dansyl hydrazine

    • Ethanol or Acetonitrile (HPLC grade)

    • Trichloroacetic acid (TCA) or another acid catalyst

    • Reaction vials

  • Procedure:

    • Prepare a stock solution of dansyl hydrazine (e.g., 1 mg/mL) in ethanol or acetonitrile.

    • Prepare a catalyst solution (e.g., 10% TCA in ethanol).

    • In a reaction vial, add the sample solution, an excess of the dansyl hydrazine solution, and a small amount of the catalyst solution.

    • Heat the mixture at approximately 60-70°C for 30-60 minutes in the dark, as dansyl derivatives can be light-sensitive.

    • Cool the reaction mixture to room temperature.

    • Inject an aliquot into the HPLC system equipped with a fluorescence detector (e.g., λex ≈ 340 nm, λem ≈ 520 nm).

Justification of Choices:

  • Dansyl Hydrazine: This reagent provides a significant enhancement in sensitivity over UV-based methods due to the high quantum yield of the resulting fluorescent derivative.[10]

  • Fluorescence Detection: Offers superior selectivity and sensitivity compared to UV detection, as fewer endogenous compounds in a complex matrix will fluoresce under the specified conditions.

Table 2: Comparison of HPLC Derivatization Reagents

ReagentTarget GroupAdvantagesDisadvantagesDetector
DNPH Aldehyde (Carbonyl)Robust, cost-effective, good UV responseModerate sensitivity, potential for interferencesUV/DAD
Dansyl Hydrazine Aldehyde (Carbonyl)Very high sensitivity, high selectivityReagent and derivatives can be light-sensitiveFluorescence

Method Validation and Quality Control

For any derivatization method, it is crucial to perform a thorough validation to ensure the reliability of the results. Key validation parameters include:

  • Derivatization Efficiency and Completeness: Analyze samples at different reaction times and temperatures to ensure the reaction goes to completion. Compare the peak area of the derivatized analyte to a fully reacted standard.

  • Stability of Derivatives: Assess the stability of the derivatized product over time, both at room temperature and under refrigerated conditions, to define an appropriate analysis window.[16]

  • Linearity and Range: Prepare a series of calibration standards of 2-Ethyl-6-methylnicotinaldehyde, derivatize them, and analyze to establish the linear range of the method.

  • Precision and Accuracy: Analyze replicate samples at different concentration levels to determine the method's repeatability and accuracy.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivative peak Incomplete reactionIncrease reaction time/temperature; check catalyst activity; ensure excess reagent.
Degradation of reagentUse fresh derivatizing reagent; store reagents properly (cool, dry, dark).[18]
Presence of water (silylation)Ensure sample and solvent are completely dry; use a moisture trap.[12][13]
Multiple derivative peaks Formation of E/Z isomers (oximes)This is common for asymmetrical aldehydes. Sum the areas of both peaks for quantification or optimize chromatography to resolve them.
Side reactionsOptimize reaction conditions (pH, temperature); purify sample before derivatization.
Poor peak shape (tailing) Active sites in GC systemUse a deactivated liner and column; check for system contamination.
Inappropriate HPLC conditionsOptimize mobile phase composition and pH.

Conclusion

Derivatization is an indispensable tool for the robust and sensitive analysis of 2-Ethyl-6-methylnicotinaldehyde by both GC and HPLC. For GC analysis, silylation with BSTFA offers a versatile approach, while oximation with PFBHA provides exceptional sensitivity for trace analysis using an ECD. For HPLC, DNPH derivatization is a reliable method for enhanced UV detection, and dansyl hydrazine offers superior sensitivity through fluorescence detection. The choice of the optimal derivatization strategy will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Proper method development and validation are essential to ensure the accuracy and reliability of the analytical results.

References

  • United Chemical Technologies. (n.d.). Derivatizing Reagents.
  • LabRulez LCMS. (n.d.). Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column.
  • Thermo Fisher Scientific - CA. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • Regis Technologies. (n.d.). Silylation Reagents.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Spinsante, S., & de Graaf, C. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2135.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Pan, J., Xiang, P., Shen, M., & Liu, S. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715–1720.
  • Hitachi High-Tech. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.
  • Pinto, I., Monteiro, M., & Paíga, P. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113–119.
  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.
  • United Chemical Technologies. (n.d.). Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV.
  • LCGC International. (2022). Analyte Derivatization as an Important Tool for Sample Preparation.
  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • FUJIFILM Wako Chemicals. (n.d.). GC Derivatization Reagents.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Sigma-Aldrich. (n.d.). BSTFA.
  • Regis Technologies. (n.d.). GC Derivatization.
  • U.S. EPA. (n.d.). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography.
  • Cancho, B., Ventura, F., & Galceran, M. T. (2002). Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction.
  • Regis Technologies. (n.d.). GC Derivatization.
  • ATSDR. (n.d.). Analytical Methods.
  • El-Shahawi, M. S., Al-Saidi, H. M., & Al-Harbi, A. A. (2020). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 310, 125807.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Chan, S. C., & Lee, J. W. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Medical and Dental Sciences, 42(4), 155–174.
  • National Institute for Environmental Studies Japan. (n.d.). Analytical Methods.
  • Amoo, I. A., & Adebayo, O. T. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Scientific & Technology Research, 1(2), 53-61.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis.
  • Roca, M., Miralles-Marco, A., & Yusà, V. (2018). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 180, 194–213.
  • Shimadzu. (n.d.). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone.
  • Li, Y., Wang, Y., Sun, L., & Song, F. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Kim, J., Lee, S., Kim, S., & Lee, J. (2025). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Foods, 14(11), 1639.
  • Spinsante, S., & de Graaf, C. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar.
  • Pankow, J. F., Luo, W., & Isabelle, L. M. (2014). Analytical Methods. RSC Publishing.
  • BenchChem. (n.d.). Stability and degradation of 6-Morpholinonicotinaldehyde.

Sources

Application Notes and Protocols for the Utilization of Substituted Nicotinaldehydes as Versatile Chemical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of substituted pyridine-3-carboxaldehydes (nicotinaldehydes), with a focus on structures analogous to 2-Ethyl-6-methylnicotinaldehyde. While specific data for 2-Ethyl-6-methylnicotinaldehyde is not extensively available in published literature, this guide leverages established methodologies for closely related and synthetically crucial pyridine aldehydes. The principles, protocols, and reaction mechanisms detailed herein provide a robust framework for utilizing this class of compounds as versatile intermediates in the synthesis of complex molecular architectures and pharmacologically active agents.

The pyridine scaffold is a cornerstone in medicinal chemistry, and the aldehyde functionality at the 3-position offers a reactive handle for a multitude of chemical transformations.[1] This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative sources to ensure scientific integrity and practical utility.

Section 1: Synthesis of Substituted Nicotinaldehydes

The strategic synthesis of substituted nicotinaldehydes is fundamental to their use as intermediates. A common and effective approach involves the ortho-lithiation of a substituted pyridine followed by formylation. The protocol below details the synthesis of 6-Methylnicotinaldehyde, a close structural analog, which serves as an exemplary pathway.

Protocol 1: Synthesis of 6-Methylnicotinaldehyde via Lithiation-Formylation

This protocol describes the synthesis from 5-bromo-2-methylpyridine. The underlying principle involves a halogen-metal exchange using an organolithium reagent at low temperature to create a nucleophilic pyridine species, which is then quenched with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).[2]

Reagents and Materials:

  • 5-Bromo-2-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-methylpyridine (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Lithiation: Slowly add n-BuLi solution (1.1 eq) dropwise via syringe, maintaining the internal temperature at or below -75 °C. Stir the resulting mixture at this temperature for 1 hour.[2] The halogen-metal exchange is typically rapid at this temperature.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. The DMF serves as the source of the aldehyde group. Continue stirring at -78 °C for an additional 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2] This protonates the intermediate alkoxide and neutralizes any remaining organolithium species.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude residue by silica gel column chromatography to afford the pure 6-Methylnicotinaldehyde.[2]

Synthetic Pathway Visualization

G cluster_main Synthesis of 6-Methylnicotinaldehyde Start 5-Bromo-2-methylpyridine in Anhydrous THF Step1 Cool to -78 °C Start->Step1 1. Step2 Add n-BuLi (1.1 eq) Stir for 1h @ -78 °C Step1->Step2 2. Intermediate Lithiated Pyridine Intermediate Step2->Intermediate Step3 Add Anhydrous DMF (1.5 eq) Stir for 1-2h @ -78 °C Intermediate->Step3 Step4 Quench with sat. aq. NH4Cl Step3->Step4 3. Step5 Aqueous Workup & Extraction (EtOAc) Step4->Step5 4. Step6 Purification (Silica Gel Chromatography) Step5->Step6 5. End 6-Methylnicotinaldehyde Step6->End 6.

Caption: Workflow for the synthesis of 6-Methylnicotinaldehyde.

Section 2: Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized intermediate. The following data is for Methyl 6-methylnicotinate, a closely related and common precursor or derivative.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₉NO₂[3]
CAS Number 5470-70-2[3]
Appearance Varies (typically liquid or low-melting solid)-
Table 2: Representative ¹H NMR Spectroscopic Data

Data for Methyl 6-methylnicotinate in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Assignment Source
9.06 Singlet (s) 1H H-2 (Pyridine ring) [3]
8.13 Doublet of doublets (dd) 1H H-4 (Pyridine ring) [3]
7.20 Doublet (d) 1H H-5 (Pyridine ring) [3]
3.89 Singlet (s) 3H -OCH₃ (Ester methyl) [3]

| 2.58 | Singlet (s) | 3H | -CH₃ (Pyridine methyl) |[3] |

Protocol 2: Standardized NMR Sample Preparation and Acquisition

This protocol ensures reproducibility in the characterization of synthesized intermediates.[3][4]

  • Sample Preparation: Weigh approximately 10-20 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Parameter Setup: Use standard acquisition parameters for ¹H NMR (e.g., 45° pulse angle, 2-second relaxation delay).

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

Section 3: Core Reactivity and Applications

The aldehyde group of 2-Ethyl-6-methylnicotinaldehyde is a versatile functional group that enables a wide array of synthetic transformations. Its reactivity is central to its role as a valuable chemical intermediate.

Key Derivatization Reactions

G Aldehyde 2-Ethyl-6-methyl- nicotinaldehyde SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Schiff Base Formation Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Knoevenagel Condensation Alkene Alkene Aldehyde->Alkene Wittig Reaction CarboxylicAcid Nicotinic Acid Derivative Aldehyde->CarboxylicAcid Oxidation R-NH2 Primary Amine (R-NH2) R-NH2->SchiffBase ReductiveAmination Secondary Amine SchiffBase->ReductiveAmination Reduction (e.g., NaBH4) ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel WittigReagent Wittig Reagent (Ph3P=CHR) WittigReagent->Alkene Oxidant Oxidizing Agent (e.g., KMnO4) Oxidant->CarboxylicAcid

Caption: Major reaction pathways for nicotinaldehyde intermediates.

  • Schiff Base Formation: The condensation reaction with primary amines is a facile and efficient method to introduce a vast array of aryl and alkyl substituents, forming imines. This reaction is often catalyzed by a weak acid.[1][5]

  • Reductive Amination: A powerful two-step or one-pot reaction where the initially formed imine (from the reaction with a primary or secondary amine) is reduced in situ, typically with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield a secondary or tertiary amine.

  • Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), leading to the formation of a new carbon-carbon double bond.[1]

  • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). This is a cornerstone of C-C bond formation.[1]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (a nicotinic acid derivative) using various oxidizing agents. These nicotinic acids are themselves valuable intermediates.[6][7]

Section 4: Detailed Application Protocols

The following protocols provide step-by-step instructions for key derivatization reactions, demonstrating the practical application of 2-Ethyl-6-methylnicotinaldehyde as an intermediate.

Protocol 3: Synthesis of a Schiff Base (Imine) Derivative

This protocol details the formation of an imine, a common step in generating libraries of compounds for biological screening.

Rationale: The reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl carbon. A catalytic amount of acid accelerates the reaction by making the carbonyl group more electrophilic.[5]

Reagents and Materials:

  • 2-Ethyl-6-methylnicotinaldehyde (or analog)

  • Substituted primary amine (e.g., aniline) (1.0 eq)

  • Ethanol (or Methanol)

  • Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-Ethyl-6-methylnicotinaldehyde (1.0 eq) in ethanol.

  • Addition: To this solution, add the primary amine (1.0 eq) followed by 2-3 drops of glacial acetic acid.[1]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

  • Purification: If no solid precipitates, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the structure of the resulting Schiff base using NMR, IR, and mass spectrometry. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 4: Synthesis of a Nicotinohydrazide from a Nicotinate Ester

This protocol demonstrates the conversion of a methyl or ethyl nicotinate ester (a common precursor to the aldehyde) into a nicotinohydrazide. This hydrazide is a key intermediate for synthesizing semicarbazides and other derivatives with potential anti-tumor activity.[8]

Rationale: This is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol).

Reagents and Materials:

  • Ethyl 6-methylnicotinate (or methyl ester)

  • Hydrazine hydrate (80% solution)

  • Ethanol

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine the nicotinate ester (1.0 eq) and an excess of hydrazine hydrate (e.g., 5-10 eq) in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.[8]

  • Monitoring: Monitor the reaction by TLC until the starting ester spot is no longer visible.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold ethanol to remove excess hydrazine, and dry. The product can be further purified by recrystallization from ethanol to yield the pure nicotinohydrazide.[8]

  • Characterization: Confirm the product's identity via NMR and mass spectrometry. Key signals in ¹H NMR include the appearance of broad singlets for the -NH and -NH₂ protons.

Section 5: Safety and Handling

Working with substituted pyridines and aldehydes requires strict adherence to safety protocols. Users should always consult the specific Safety Data Sheet (SDS) for the reagents being used.

  • Hazards: Substituted pyridines and aldehydes can be harmful if swallowed, inhaled, or in contact with skin.[9][10] They may cause skin and serious eye irritation. Aldehydes are often flammable liquids and vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[11]

  • Handling: Keep containers tightly closed and away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately. Do not induce vomiting.[9]

References

  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2009).
  • Merck Millipore. (2024).
  • TCI Chemicals. (2025).
  • National Institutes of Health. PubChem Compound Summary for CID 22997469, 2-Ethyl-6-methylbenzaldehyde.
  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
  • ERIC. (2023).
  • Jubilant Organosys Ltd.
  • Google Patents. Process for the production of 6-methylnicotinic acid ester.
  • ChemicalBook. (2026). 6-Methylnicotinaldehyde Chemical Properties,Uses,Production.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-ETHYL-6-METHYLPHENOL.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
  • BenchChem. (2025). Physical and chemical properties of 2-Ethyl-6-methylphenol.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide provides a framework for the purification of 2-Ethyl-6-methylnicotinaldehyde hydrochloride based on established principles of organic chemistry. Due to the absence of specific literature for this exact compound, the protocols and troubleshooting advice are derived from methodologies used for analogous aromatic and heterocyclic aldehydes. Researchers should always perform small-scale trials to optimize conditions for their specific crude material.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Ethyl-6-methylnicotinaldehyde hydrochloride?

A1: Impurities in your crude product typically originate from several sources: the synthetic route, workup procedures, and degradation.[1][2] Common impurities may include:

  • Unreacted Starting Materials: Such as the precursor pyridine derivative.

  • By-products: Formed from side reactions during the synthesis.

  • Oxidation Product: The corresponding carboxylic acid (2-Ethyl-6-methylnicotinic acid) is a very common impurity, as aldehydes can be sensitive to air oxidation.[3]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DCM, alcohols) can be trapped in the solid.[4][5]

  • Reagents: Leftover reagents from the synthesis.

  • Degradation Products: Nicotinaldehyde derivatives can be sensitive to light and temperature, potentially leading to decomposition or polymerization.[6][7]

Q2: My crude product is a dark, oily substance. Can I still purify it?

A2: Yes, this is a common issue. An oily or gummy consistency often indicates the presence of significant impurities that depress the melting point and inhibit crystallization.[8] The first step is to attempt to solidify the material. This can sometimes be achieved by trituration (grinding the oil with a poor solvent) with a non-polar solvent like hexanes or diethyl ether. If this fails, a more rigorous purification method like column chromatography or bisulfite adduct formation will likely be necessary to remove the impurities preventing crystallization.[3][8]

Q3: What is the best initial approach for purifying a new batch of this compound?

A3: For a crystalline hydrochloride salt, recrystallization is the most efficient and scalable first-line purification technique.[1][9][10] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][9][11] A preliminary solvent screen with small amounts of your crude product is highly recommended.

Troubleshooting Guide

Problem 1: Low Purity After Recrystallization

Symptom: HPLC or NMR analysis shows significant impurities remaining after one round of recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the impurities along with the product.

    • Solution: Re-evaluate your solvent choice. Try a solvent system (a mixture of a "good" solvent and a "poor" solvent) to fine-tune the solubility.[10] Common choices for hydrochloride salts include isopropanol, ethanol/ether mixtures, or acetonitrile.[12]

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[1]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Do not disturb the flask during this initial cooling phase.[11]

  • Co-precipitation of Impurities: An impurity may have very similar solubility properties to your product.

    • Solution 1: Perform a second recrystallization.

    • Solution 2: Treat a solution of the crude material with activated charcoal before recrystallization. This can remove highly colored, often polar, impurities.[10]

    • Solution 3: If impurities persist, consider an alternative purification method like flash column chromatography.[13]

Problem 2: The Product Oiled Out or Failed to Crystallize

Symptom: Upon cooling the recrystallization solution, an oil separates instead of solid crystals.

Possible Causes & Solutions:

  • Solution is Supersaturated with Impurities: High levels of impurities can act as a eutectic mixture, preventing crystal lattice formation.[8]

    • Solution: First, try to "scratch" the inside of the flask with a glass rod at the solution's surface to induce nucleation.[11] If that fails, you may need a pre-purification step. Column chromatography on silica gel can be effective for removing many organic impurities before a final recrystallization.[8][13]

  • Boiling Point of Solvent is Higher Than Product's Melting Point: This is a less common but possible scenario.

    • Solution: Choose a lower-boiling solvent for recrystallization.

  • Insufficient Purity for Crystallization: The product may simply be too impure to crystallize directly.[8]

    • Solution: Consider purification via bisulfite adduct formation, a classic technique for aldehydes.[3][14][15] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde is then regenerated by adding a base.[3][14]

Problem 3: Significant Product Loss During Purification

Symptom: The final yield of purified product is very low.

Possible Causes & Solutions:

  • Using Too Much Recrystallization Solvent: This is the most common cause of low recovery. The goal is a saturated solution at high temperature, not a dilute one.[1][11]

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves.[11] If you've added too much, carefully evaporate some of the solvent to re-saturate the solution.[11]

  • Product has Significant Solubility in Cold Solvent:

    • Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize loss in the filtrate.[11] Wash the collected crystals with a minimal amount of ice-cold solvent.

  • Premature Crystallization During Hot Filtration:

    • Solution: Use a heated filter funnel or keep the solution as hot as possible during the filtration step. It can also help to add a small excess of hot solvent before filtering.

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

This protocol is designed to efficiently identify a suitable solvent for recrystallization.

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from the table below, starting with a few drops at room temperature.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[11]

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will yield abundant crystal formation upon cooling.[9]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesSuitability for Hydrochloride Salts
AlcoholsIsopropanol, Ethanol, MethanolOften a good starting point.[12]
EthersDiethyl Ether, MTBEGenerally poor solvents, but excellent as anti-solvents in a two-solvent system.
EstersEthyl AcetateModerate polarity, can be effective.
KetonesAcetoneCan be useful, but watch for potential reactivity with the amine salt.[12]
NitrilesAcetonitrileApolar aprotic solvent, often good for salts.
HydrocarbonsHexanes, HeptaneVery poor solvents, primarily used as anti-solvents or for washing.
Protocol 2: Flash Column Chromatography

This is a more advanced technique for when recrystallization fails or is insufficient.[13]

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. A mixture of ethyl acetate and hexanes is a common starting point.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).[13] Pour this into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13] This "dry loading" method generally provides better separation.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity over time (e.g., from 5% ethyl acetate in hexanes to 20%).[13]

  • Fraction Collection: Collect the eluent in small fractions and monitor them by TLC to identify which ones contain your pure product.[13]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[13]

Visual Workflows

G cluster_start Initial Assessment cluster_solid Solid Purification Path cluster_oil Oil/Gummy Purification Path start Crude Product (2-Ethyl-6-methylnicotinaldehyde HCl) assess Assess Physical State (Solid vs. Oil/Gummy) start->assess recryst Attempt Recrystallization (Protocol 1) assess->recryst Solid triturate Triturate with Non-Polar Solvent assess->triturate Oil/Gummy purity_check1 Check Purity (HPLC/NMR) recryst->purity_check1 chrom Column Chromatography (Protocol 2) purity_check1->chrom Purity Not OK final_product Pure Product (>98% Purity) purity_check1->final_product Purity OK solidify_check Did it Solidify? triturate->solidify_check solidify_check->recryst Yes solidify_check->chrom No chrom->final_product

G start Low Purity After Recrystallization cause1 Cause: Wrong Solvent? start->cause1 cause2 Cause: Cooled Too Fast? start->cause2 cause3 Cause: Co-precipitating Impurity? start->cause3 solution1 Re-screen Solvents (Try Solvent System) cause1->solution1 solution2 Re-crystallize with Slow Cooling cause2->solution2 solution3a Second Recrystallization cause3->solution3a solution3b Activated Charcoal Treatment cause3->solution3b solution3c Switch to Column Chromatography cause3->solution3c

References

  • Various Authors. (2015, April 1). Purifying aldehydes? Reddit. Retrieved from [Link]

  • Various Authors. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Retrieved from [Link]

  • French, J. B., et al. (2010). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. Retrieved from [Link]

  • Various Authors. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

  • Thordarson, P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • French, J. B., et al. (2010). Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic me. SciSpace. Retrieved from [Link]

  • Various Authors. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Zeshan, B. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Department of Physics & Chemistry. Retrieved from [Link]

  • Ciba-Geigy AG. (1994). Process for the preparation of aqueous nicotinaldehyde. Google Patents.
  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Goniewicz, M., et al. (n.d.). Stability of Flavoring Chemical Compounds in Flavored Nicotine Solutions Used in E-Cigarette Liquids. Roswell Park Comprehensive Cancer Center. Retrieved from [Link]

  • Gleave, J., et al. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. Retrieved from [Link]

  • Patel, B. K., et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Narayana, M. B., et al. (2022). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Retrieved from [Link]

  • Yan, L., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PMC. Retrieved from [Link]

  • Ministry of Environment, Forest and Climate Change, India. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Various Authors. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]

  • L'Homedet, A., et al. (2023). Study of the impurities present in the substances of cosmetic products. MedCrave online. Retrieved from [Link]

Sources

Technical Support Center: 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address stability issues with 2-Ethyl-6-methylnicotinaldehyde hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to navigate potential challenges during your experiments.

Introduction to the Stability of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

2-Ethyl-6-methylnicotinaldehyde hydrochloride is a substituted pyridine aldehyde. Like many aromatic aldehydes, its reactivity is a double-edged sword, making it a valuable synthetic intermediate but also susceptible to degradation.[1][2] The primary points of instability in the molecule are the aldehyde functional group and the electron-rich pyridine ring. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Ethyl-6-methylnicotinaldehyde hydrochloride?

A1: Based on the chemical structure, the most probable degradation pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-Ethyl-6-methylnicotinic acid hydrochloride. This is a very common degradation pathway for aromatic aldehydes.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can lead to complex reactions, including dimerization or other rearrangements of the pyridine ring.[5]

  • Reaction with Nucleophiles: The aldehyde group can react with nucleophiles present in the reaction mixture or solvent.

  • pH-Dependent Instability: The pyridine ring's basicity and the reactivity of the aldehyde can be influenced by the pH of the solution, potentially leading to side reactions or degradation.[6][7][8]

Q2: How should I properly store 2-Ethyl-6-methylnicotinaldehyde hydrochloride?

A2: To ensure the long-term stability of 2-Ethyl-6-methylnicotinaldehyde hydrochloride, it is recommended to:

  • Store in a cool, dry, and dark place.[9]

  • Keep the container tightly sealed to prevent moisture and air exposure.

  • For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: I've noticed a color change in my solid sample of 2-Ethyl-6-methylnicotinaldehyde hydrochloride. What could be the cause?

A3: A color change, such as yellowing or browning, is often an indicator of degradation. This could be due to slow oxidation upon exposure to air or light over time. It is recommended to assess the purity of the material before use if a significant color change is observed.

Q4: Can I trust a bottle of 2-Ethyl-6-methylnicotinaldehyde hydrochloride that has been on the shelf for a while?

A4: While the compound is expected to be stable under proper storage conditions, it is best practice to verify the purity of older reagents, especially if they are to be used in sensitive applications. A simple purity check via HPLC or NMR can prevent the need for troubleshooting later.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Reactions

Possible Cause: Degradation of 2-Ethyl-6-methylnicotinaldehyde hydrochloride before or during the reaction.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Action: Before starting a new set of experiments, and especially if you encounter unexpected results, check the purity of your 2-Ethyl-6-methylnicotinaldehyde hydrochloride.

    • Method: A quick analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of impurities.[10][11] In ¹H NMR, the aldehyde proton should appear as a singlet between 9-10 ppm.[11] The presence of a new peak corresponding to a carboxylic acid proton (often broad and downfield) or other unexpected signals could indicate degradation.

  • Optimize Reaction Conditions:

    • Action: Aromatic aldehydes can be sensitive to reaction conditions.[12]

    • Considerations:

      • Temperature: Avoid excessively high temperatures unless the protocol specifically requires it.

      • Atmosphere: If the reaction is sensitive to oxygen, perform it under an inert atmosphere (e.g., nitrogen or argon).

      • Solvent: Ensure the solvent is dry and free of impurities. Some solvents can contain trace amounts of acids, bases, or water that can catalyze degradation.

  • Handling of Stock Solutions:

    • Action: Prepare fresh stock solutions of 2-Ethyl-6-methylnicotinaldehyde hydrochloride for your reactions.

    • Reasoning: Aldehydes can degrade in solution over time. The stability will depend on the solvent, concentration, and storage conditions. It is not advisable to use stock solutions that have been stored for an extended period without re-analyzing their purity.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Possible Cause: On-column degradation or degradation in the sample vial.

Troubleshooting Steps:

  • Investigate Sample Preparation:

    • Action: Analyze a freshly prepared sample immediately. Compare the chromatogram to one from a sample that has been sitting in the autosampler for several hours.

    • Rationale: This will help determine if the degradation is occurring in the sample vial over time. If so, minimize the time between sample preparation and injection.

  • Evaluate Mobile Phase Compatibility:

    • Action: The pH of the mobile phase can affect the stability of the analyte.[8]

    • Considerations:

      • If you are using an acidic or basic mobile phase, the compound might be degrading.

      • Try a mobile phase with a different pH to see if the unexpected peaks are reduced or eliminated.

  • Check for On-Column Degradation:

    • Action: Vary the flow rate or temperature of the column.

    • Rationale: If the degradation is happening on the column, changing these parameters might alter the extent of degradation.

Issue 3: Low Yields in a Synthetic Transformation

Possible Cause: Competing side reactions or degradation of the starting material.

Troubleshooting Steps:

  • Monitor the Reaction Closely:

    • Action: Use Thin Layer Chromatography (TLC), HPLC, or GC to monitor the progress of the reaction at regular intervals.

    • Insight: This will help you determine the optimal reaction time and identify the formation of byproducts.

  • Consider the Reagent Order of Addition:

    • Action: In some cases, the order in which reagents are added can significantly impact the outcome of the reaction.

    • Example: If your reaction involves a strong nucleophile, it might be beneficial to add the aldehyde slowly to the reaction mixture to minimize side reactions.

  • Perform a Forced Degradation Study:

    • Action: To understand the potential degradation products under your reaction conditions, you can perform a forced degradation study.[13][14]

    • Protocol: Expose a solution of 2-Ethyl-6-methylnicotinaldehyde hydrochloride to conditions that mimic your reaction (e.g., the same solvent, temperature, and pH) but without the other reagents. Analyze the sample after a set period to see if any degradation has occurred.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 2-Ethyl-6-methylnicotinaldehyde hydrochloride. This method may require optimization for your specific instrumentation and needs.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance for the compound.[15]
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradants.[16][17][18]

  • Prepare a Stock Solution: Dissolve 2-Ethyl-6-methylnicotinaldehyde hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control should be kept under the same conditions but protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for 48 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Visualizations

G cluster_0 Potential Degradation Pathways Compound 2-Ethyl-6-methylnicotinaldehyde (C₉H₁₁NO) Oxidation Oxidation (Air, Peroxides) Compound->Oxidation O₂ Photodegradation Photodegradation (UV Light) Compound->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H₂O Carboxylic_Acid 2-Ethyl-6-methylnicotinic Acid Oxidation->Carboxylic_Acid Dimers_Rearrangements Dimers/Rearrangement Products Photodegradation->Dimers_Rearrangements Hydrate_Acetal Hydrate/Acetal Formation Hydrolysis->Hydrate_Acetal

Caption: Potential degradation pathways for 2-Ethyl-6-methylnicotinaldehyde.

G cluster_1 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Purity Check Purity of Starting Material (HPLC/NMR) Start->Check_Purity Prepare_Fresh Prepare Fresh Stock Solution Check_Purity->Prepare_Fresh Impure Optimize_Conditions Optimize Reaction Conditions (Temperature, Atmosphere) Check_Purity->Optimize_Conditions Pure Prepare_Fresh->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Optimize_Conditions->Monitor_Reaction Consult_Literature Consult Literature for Similar Compounds Optimize_Conditions->Consult_Literature Problem_Solved Problem Resolved Monitor_Reaction->Problem_Solved

Caption: A decision-making workflow for troubleshooting inconsistent experimental results.

References

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017). Magnetic Resonance in Chemistry. Available at: [Link]

  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. (n.d.). PMC. Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (2024). SIELC Technologies. Available at: [Link]

  • Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes. (2023). MDPI. Available at: [Link]

  • values calculated from 1 H NMR data of aldehyde peaks at 9.4 ppm and... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate. Available at: [Link]

  • A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. (2008). PubMed. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Available at: [Link]

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. (n.d.). ChemRxiv. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones. (2025). Fiveable. Available at: [Link]

  • Chemical shift values, multiplicities and assignments of aldehyde-CHO... (n.d.). ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Veeprho. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Welch Materials, Inc.. Available at: [Link]

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. Available at: [Link]

  • Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. (2007). PubMed. Available at: [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. Available at: [Link]

  • 10 Common Lab Safety Mistakes to Avoid in Your Laboratory. (2025). Science Equip. Available at: [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2021). MDPI. Available at: [Link]

  • Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using gC 3 N 4 -based materials. (2025). RSC Publishing. Available at: [Link]

  • Effect of initial pH on pyridine degradation. (n.d.). ResearchGate. Available at: [Link]

  • Optimizing photo-oxidation of alcohols to aldehydes: a study on the high-performance photocatalytic activity of methylene blue. (2025). ResearchGate. Available at: [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (n.d.). ResearchGate. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. Available at: [Link]

  • 10 Common Lab Safety Mistakes to Avoid in Your Laboratory. (2025). Science Equip. Available at: [Link]

  • Aldehydes as powerful initiators for photochemical transformations. (n.d.). PMC. Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Available at: [Link]

  • Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes using In2S3 microsphere catalyst under visible ligh. (n.d.). ScienceDirect. Available at: [Link]

  • A Review on Force Degradation Studies for Drug Substances. (2023). ijarsct. Available at: [Link]

  • How to Avoid the Most Common Chemical Testing Mistakes. (2025). aseschem. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Available at: [Link]

  • UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. (2021). scielo.br. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of. (2014). Academic Journals. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Support Center: 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethyl-6-methylnicotinaldehyde hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive guidance on the proper storage and handling of this compound, along with troubleshooting advice for common experimental challenges. The information provided is synthesized from established protocols for similar chemical structures, including aldehydes, hydrochloride salts, and pyridine derivatives, to ensure the highest standards of safety and experimental success.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for 2-Ethyl-6-methylnicotinaldehyde hydrochloride powder?

A1: Proper storage is crucial to maintain the integrity and stability of 2-Ethyl-6-methylnicotinaldehyde hydrochloride. The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C, under an inert atmosphere if possible, to minimize degradation from moisture and atmospheric oxygen. Long-term storage at -20°C can also be considered to reduce degradation.[2]

Q2: How should I store solutions of 2-Ethyl-6-methylnicotinaldehyde hydrochloride?

A2: For optimal stability, stock solutions should be stored at 4°C in the dark.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution and store them at -20°C.[2] The choice of solvent will impact stability; always refer to specific experimental protocols.

Q3: What are the signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color (e.g., darkening) or the formation of a solid precipitate in solutions.[3] A change in the compound's physical form from a powder to a sticky or clumpy solid can also indicate moisture absorption and potential degradation.

Handling and Safety

Q4: What personal protective equipment (PPE) should I wear when handling 2-Ethyl-6-methylnicotinaldehyde hydrochloride?

A4: Due to its nature as a hydrochloride salt and an aldehyde, appropriate PPE is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5][6]

  • Body Protection: A lab coat and closed-toe shoes.[5] All handling of the solid and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][7]

Q5: What are the primary hazards associated with this compound?

  • Corrosivity: As a hydrochloride salt, it can be corrosive and cause burns to the skin and eyes.[6][7]

  • Irritation: Aldehydes are known to be irritants to the respiratory tract, skin, and eyes.[8]

  • Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[7][9]

Q6: How should I dispose of waste containing this compound?

A6: Waste disposal should follow all local, state, and federal regulations. In general, chemical waste should be collected in a designated, labeled container. For some reactive aldehydes, quenching with a reducing agent like sodium bisulfite may be necessary before disposal, but this should be done with caution in a fume hood as the reaction can be exothermic.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not fully dissolve Incorrect solvent: The polarity of the solvent may not be appropriate.Try a different solvent or a solvent mixture. For hydrochloride salts, polar solvents are generally suitable. Gentle heating or sonication may also aid dissolution.
Low-quality solvent: Impurities in the solvent can affect solubility.Use high-purity, anhydrous solvents when possible.
Solution changes color over time Degradation: The compound may be unstable in the chosen solvent or under the storage conditions. Aldehydes can oxidize when exposed to air.[2]Prepare fresh solutions before use. Store solutions in the dark and at a low temperature.[2] Consider degassing the solvent before use.
Inconsistent experimental results Compound degradation: The purity of the compound may have decreased over time.Use a fresh vial of the compound. Confirm the purity of your material using an appropriate analytical technique (e.g., NMR, LC-MS).
Improper handling: Inconsistent weighing or pipetting can lead to variability.Ensure all measuring equipment is properly calibrated. Use precise techniques for sample preparation.
Precipitate forms in a stored solution Supersaturation: The solution may have been prepared at a concentration above its solubility limit at the storage temperature.Gently warm the solution to redissolve the precipitate. If it persists, the solution may need to be filtered or remade at a lower concentration.
Degradation product: The precipitate could be an insoluble product of decomposition.Discard the solution and prepare a fresh one.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Pre-analysis: Determine the appropriate solvent for your experiment based on literature or preliminary solubility tests.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of 2-Ethyl-6-methylnicotinaldehyde hydrochloride into a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial in portions, vortexing or sonicating after each addition until the solid is fully dissolved.

  • Storage: Once dissolved, cap the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store under the recommended conditions (see FAQ A2).

Protocol 2: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Work in a certified chemical fume hood prep1->prep2 handle1 Weigh solid compound prep2->handle1 handle2 Prepare solution handle1->handle2 handle3 Tightly seal container handle2->handle3 store1 Store at 2-8°C or -20°C handle3->store1 store2 Protect from light store1->store2 clean1 Decontaminate work area store2->clean1 clean2 Dispose of waste in labeled container clean1->clean2

Caption: A workflow for the safe handling of 2-Ethyl-6-methylnicotinaldehyde hydrochloride.

Logical Relationships

G compound 2-Ethyl-6-methylnicotinaldehyde Hydrochloride aldehyde Aldehyde Group compound->aldehyde hcl Hydrochloride Salt compound->hcl pyridine Pyridine Ring compound->pyridine reactivity Chemical Reactivity aldehyde->reactivity influences handling Handling Precautions aldehyde->handling necessitates storage Storage Conditions hcl->storage dictates hcl->handling necessitates pyridine->reactivity contributes to

Sources

Technical Support Center: Resolving Analytical Challenges for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of substituted pyridines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental challenges. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to build robust, self-validating analytical methods.

Section 1: High-Performance Liquid Chromatography (HPLC)

The basicity of the pyridine nitrogen atom is a primary factor in many HPLC-related challenges, often leading to problematic interactions with stationary phases.

Q1: My peak for a substituted pyridine is tailing significantly on a C18 column. What is causing this and how can I fix it?

A1: Peak tailing for basic compounds like substituted pyridines is a classic problem in reversed-phase HPLC.[1]

Causality: The root cause is most often secondary interactions between the basic nitrogen of your pyridine and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1] At neutral or acidic pH, the pyridine nitrogen is protonated (Py-H⁺), and it can interact strongly with deprotonated, negatively charged silanolate groups (Si-O⁻) via ion exchange. This mixed-mode retention mechanism leads to a portion of the analyte being overly retained, resulting in a tailing peak shape.

Troubleshooting Workflow:

G start Peak Tailing Observed for Pyridine Compound q1 Is the mobile phase pH > 2 units above the pKa of the pyridine? start->q1 a1_yes Silanol interactions are suppressed. Consider other causes. q1->a1_yes Yes a1_no Pyridine is protonated. Silanol interactions are likely. q1->a1_no No sol4 Option 4: Check for Extra-Column Effects Ensure fittings are correct and tubing is minimized. a1_yes->sol4 sol1 Option 1: Adjust Mobile Phase pH Increase pH to > pKa + 2 to neutralize the pyridine. Use a pH-stable column (e.g., hybrid silica). a1_no->sol1 sol2 Option 2: Use a Modern, High-Purity Column Select a column with high-density end-capping to shield residual silanols. a1_no->sol2 sol3 Option 3: Add a Competing Base Introduce a mobile phase additive like triethylamine (TEA) to compete for active sites. a1_no->sol3 end Peak Shape Improved sol1->end sol2->end sol3->end sol4->end G start Ambiguous 1H NMR Spectrum step1 Acquire 1D 1H and 13C Spectra Make initial assignments based on chemical shifts and coupling constants. start->step1 step2 Acquire 2D COSY Spectrum Establish H-H connectivity around the ring. step1->step2 step3 Acquire 2D HSQC Spectrum Correlate each proton directly to its attached carbon. step2->step3 step4 Acquire 2D HMBC Spectrum Establish long-range H-C correlations to place substituents and assign quaternary carbons. step3->step4 end Unambiguous Structural Assignment step4->end

Sources

Technical Support Center: Synthesis of 2-Ethyl-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-6-methylnicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the synthesis of this substituted pyridine aldehyde. As a key intermediate in various pharmaceutical and agrochemical research fields, its efficient and clean synthesis is of paramount importance.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore common synthetic pathways, delve into the causality of side reactions, and offer field-proven solutions to overcome typical experimental hurdles.

Overview of Primary Synthetic Pathways

The synthesis of 2-Ethyl-6-methylnicotinaldehyde typically originates from its parent heterocycle, 2-ethyl-6-methylpyridine. The primary challenge lies in the selective introduction of a formyl group at the C3 position. Three common strategies are employed, each with its own set of advantages and potential pitfalls.

G cluster_0 Starting Material cluster_1 Synthetic Intermediates & Pathways SM 2-Ethyl-6-methylpyridine Alcohol 2-Ethyl-6-methyl-3- pyridinemethanol SM->Alcohol Hydroxymethylation NicotinicAcid 2-Ethyl-6-methylnicotinic Acid / Ester SM->NicotinicAcid Oxidation of Ethyl Group VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) SM->VilsmeierReagent Formylation Product 2-Ethyl-6-methyl- nicotinaldehyde Alcohol->Product Selective Oxidation (e.g., Parikh-Doering) NicotinicAcid->Product Partial Reduction (e.g., DIBAL-H) VilsmeierReagent->Product Vilsmeier-Haack Reaction

Caption: Primary synthetic routes to 2-Ethyl-6-methylnicotinaldehyde.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues encountered during synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.

Problem Area 1: Issues Originating from Precursor Synthesis

Question: During the synthesis of the 2-Ethyl-6-methylnicotinic acid precursor via nitric acid oxidation of 2-methyl-5-ethylpyridine, my yield is low and I'm isolating a significant di-acid byproduct. What is happening and how can I improve selectivity?

Answer: This is a classic case of over-oxidation. The reaction conditions required to oxidize the ethyl group on the pyridine ring are harsh enough to also attack the methyl group, leading to the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) as a major byproduct.[1][2]

Causality:

  • Harsh Conditions: High temperatures and strong oxidizing agents like nitric acid are relatively non-selective. Both alkyl chains are activated for oxidation.[1]

  • Reaction Control: The rate of nitric acid addition and temperature maintenance are critical. Poor control can lead to localized "hot spots" where over-oxidation is more likely to occur.[3][4]

Solutions & Optimization Protocol:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range specified in the literature, typically 150-170 °C.[4] Deviations can drastically affect the product distribution.

  • Controlled Reagent Addition: Add the nitric acid dropwise over a prolonged period (e.g., 5-12 hours) to maintain a low instantaneous concentration, which favors the mono-oxidation product.[2][3]

  • Catalyst Choice: The use of a catalyst, such as ammonium vanadate, is reported to improve the efficiency of the desired oxidation.[2]

  • Monitoring: If possible, monitor the reaction progress using an appropriate technique (e.g., HPLC on quenched aliquots) to stop the reaction before significant di-acid formation occurs.

ParameterRecommended ConditionRationale
Temperature 150-170 °CBalances reaction rate with selectivity, minimizing over-oxidation.[4]
Nitric Acid Addition Slow, dropwise over 5-12 hoursPrevents spikes in oxidant concentration and temperature.[2][3]
Catalyst Ammonium VanadateImproves reaction efficiency for the target transformation.[2]
Monitoring HPLCAllows for timely quenching to maximize yield of the desired nicotinic acid.
Problem Area 2: Side Reactions During Aldehyde Formation

Question: I am attempting to synthesize the aldehyde by oxidizing 2-Ethyl-6-methyl-3-pyridinemethanol, but I am primarily forming the corresponding carboxylic acid. How can I prevent this over-oxidation?

Answer: Over-oxidation of a primary alcohol to a carboxylic acid is a very common side reaction, especially with strong, chromium-based oxidants or permanganate.[5] The intermediate aldehyde is itself susceptible to oxidation, often more so than the starting alcohol. The key is to use a milder, more selective oxidizing agent that is known to stop at the aldehyde stage.

Causality:

  • Oxidant Strength: Reagents like potassium permanganate or Jones reagent (CrO₃/H₂SO₄) are powerful oxidants that readily convert primary alcohols to carboxylic acids.

  • Aqueous Conditions: The presence of water facilitates the formation of a hydrate from the aldehyde, which is easily oxidized further.

Solutions & Optimization Protocol:

The Parikh-Doering oxidation is an excellent choice for this transformation as it operates under mild, non-acidic conditions and is known for its high selectivity for aldehydes.[6]

Protocol: Selective Parikh-Doering Oxidation

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 2-Ethyl-6-methyl-3-pyridinemethanol (1.0 eq) in anhydrous DMSO and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N, ~3.0-5.0 eq).

  • Oxidant Preparation: In a separate flask, dissolve the sulfur trioxide pyridine complex (SO₃·py, ~3.0 eq) in anhydrous DMSO.

  • Reaction: Cool the alcohol solution to 0 °C in an ice bath. Slowly add the SO₃·py solution dropwise, ensuring the internal temperature does not rise significantly.

  • Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over a few hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by carefully adding cold water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.

G Start Low Yield of Aldehyde (High Carboxylic Acid) CheckOxidant Is the oxidant strong (e.g., KMnO₄, CrO₃)? Start->CheckOxidant ChangeOxidant Switch to a mild, selective oxidant like SO₃•pyridine (Parikh-Doering). CheckOxidant->ChangeOxidant Yes CheckTemp Is the reaction temperature too high? CheckOxidant->CheckTemp No Result Improved Selectivity for Aldehyde ChangeOxidant->Result LowerTemp Run reaction at lower temperatures (e.g., 0 °C to RT). CheckTemp->LowerTemp Yes CheckTime Is the reaction time too long? CheckTemp->CheckTime No LowerTemp->Result MonitorTLC Monitor closely by TLC/HPLC and quench upon completion. CheckTime->MonitorTLC Yes MonitorTLC->Result

Caption: Troubleshooting flowchart for preventing over-oxidation.

Question: I am trying a Vilsmeier-Haack formylation on 2-Ethyl-6-methylpyridine, but the reaction is messy and I'm concerned about chlorinated byproducts. How can I improve this reaction?

Answer: The Vilsmeier-Haack reaction is a powerful formylation method, but it can be sensitive.[7][8] While pyridine itself is generally deactivated towards electrophilic substitution, the activating effect of the two alkyl groups makes the reaction feasible. However, messiness and side reactions can occur. Chlorination, while more common on highly activated systems like uracils, is a potential side reaction.[9] More likely issues are incomplete reaction or polymerization.

Causality:

  • Reagent Stoichiometry: An incorrect ratio of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) can lead to an improperly formed Vilsmeier reagent and subsequent side reactions.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. If not controlled, it can lead to decomposition. Similarly, the formylation step itself requires careful temperature management.

  • Hydrolysis: The final step is the hydrolysis of an iminium salt intermediate. Incomplete or improper hydrolysis during workup can lead to low yields and purification difficulties.[7]

Solutions & Optimization:

  • Prepare the Vilsmeier Reagent Carefully: Add POCl₃ dropwise to ice-cold, anhydrous DMF with vigorous stirring. Allow the reagent to form completely (often indicated by the formation of a solid or viscous liquid) before adding the pyridine substrate.[10]

  • Controlled Substrate Addition: Add the 2-Ethyl-6-methylpyridine solution slowly to the pre-formed Vilsmeier reagent.

  • Optimize Temperature: Run the reaction at a moderate temperature (e.g., 60-80 °C). Monitor by TLC to find the optimal balance between reaction rate and byproduct formation.

  • Careful Workup: After the reaction is complete, cool the mixture and pour it onto crushed ice. Then, carefully neutralize with a base (e.g., sodium carbonate or potassium carbonate solution) to hydrolyze the iminium intermediate and liberate the aldehyde.[10] Ensure the pH is basic before extraction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scalability and robustness?

A1: For scalability, a route that avoids sensitive or cryogenic reagents is often preferred. The oxidation of 2-methyl-5-ethylpyridine to the nicotinic acid, followed by esterification and then a controlled reduction of the ester, is a common industrial approach.[4] While it involves more steps, each step is generally robust and uses relatively inexpensive bulk reagents. Direct oxidation of the corresponding alcohol is also a strong candidate if a cost-effective and selective oxidant can be used at scale.

Q2: What are the best analytical methods for monitoring these reactions?

A2: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. It is the first line of analysis for reaction tracking.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and the formation of byproducts. It is invaluable for optimizing reaction conditions to maximize selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. A crude ¹H NMR can quickly indicate if the desired transformation has occurred.[12]

Q3: What are the critical safety precautions for the reagents used in these syntheses?

A3: Several reagents require special handling:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[13]

  • Nitric Acid (concentrated): A strong oxidizing agent and highly corrosive. Avoid contact with organic materials and handle only in a fume hood.

  • Sodium Borohydride (NaBH₄): Reacts with acidic and protic solvents to release flammable hydrogen gas. Additions should be made slowly and in portions, especially during quenching.[14]

  • Solvents (DCM, DMF): Anhydrous solvents are often required. Handle in a well-ventilated area. DMF is a suspected teratogen and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for your specific experimental setup.[15]

References
  • BenchChem. (2025). Troubleshooting Common Issues in Nicotinaldehyde Synthesis. BenchChem Technical Support.
  • Katritzky, A. R., & Laurenzo, K. S. (1986). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Organic Chemistry.
  • Abramovitch, R. A., & Knaus, G. N. (1974). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Journal of Heterocyclic Chemistry.
  • BenchChem. (2025).
  • Name Reactions. (n.d.). Vilsmeier-Haack Reaction.
  • Environmental Clearance Document. (n.d.). Side Competing Reaction in Methyl-6-Methyl Nicotinate Synthesis.
  • Brannmjk, X.P. (2020). Reissert-Henze reaction. SciSpace.
  • Environment Clearance. (n.d.). Manufacturing process of methyl-6-methylnicotinate.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry.
  • Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wikipedia. (n.d.). Reissert reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Reissert Reaction. Cambridge University Press.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • University of California, Davis. (2012). Approaching Synthesis Problems.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.). nicotinonitrile. [Link]

  • Bakibaev, A. A., et al. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • ResearchGate. (2025). Oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in acidic aqueous media; Kinetic and EPR studies. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem Technical Support.

Sources

Technical Support Center: Purification of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Ethyl-6-methylnicotinaldehyde hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. Here, we provide in-depth, field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 2-Ethyl-6-methylnicotinaldehyde hydrochloride.

Q1: What are the main stability concerns for this compound?

A1: As a nicotinaldehyde derivative, the primary stability concerns are oxidation and disproportionation.[1] The aldehyde functional group is susceptible to air oxidation, which converts it to the corresponding 2-Ethyl-6-methylnicotinic acid. This process can be accelerated by light, heat, and the presence of metal impurities. Under strongly alkaline conditions, aromatic aldehydes can undergo the Cannizzaro reaction, disproportionating into the corresponding alcohol and carboxylic acid.[1] As a hydrochloride salt, the compound is generally more stable than its free base form, but proper storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is crucial.

Q2: My material is a yellow or brownish solid, but I expected a white powder. What does this indicate?

A2: A yellow or brown discoloration typically indicates the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products formed during storage or workup. The color may arise from polymeric materials or highly conjugated side-products formed under acidic or basic conditions during synthesis.[2] Decolorization using activated charcoal during recrystallization is a common first step to address this issue.

Q3: Which analytical techniques are best for assessing the purity of 2-Ethyl-6-methylnicotinaldehyde hydrochloride?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying the main component and detecting trace impurities.[3] It can effectively separate the aldehyde from its corresponding carboxylic acid, alcohol, and other synthetic precursors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can identify and quantify impurities if their signals do not overlap with the main compound's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Part 2: Common Impurities & Purification Strategy

Understanding potential impurities is critical for selecting the appropriate purification strategy.

Q4: What are the most likely impurities I will encounter?

A4: Impurities can originate from the synthetic route or degradation. The table below summarizes common impurities.

Impurity NamePotential SourceRecommended Removal Method
2-Ethyl-6-methylnicotinic acidOxidation of the aldehyde group[1]Basic wash (extraction), Bisulfite adduct formation, Column chromatography
(2-Ethyl-6-methylpyridin-3-yl)methanolOver-reduction of the aldehyde during synthesisBisulfite adduct formation, Column chromatography
Unreacted Starting Materials (e.g., 5-Ethyl-2-methylpyridine)Incomplete reaction during synthesis[4][5][6]Acid-base extraction, Recrystallization, Column chromatography
Residual SolventsTrapped in the crystal lattice during workupDrying under high vacuum, Recrystallization
Polymeric ByproductsSide reactions during synthesis or storageRecrystallization with charcoal treatment
Purification Method Selection

Choosing the right purification method depends on the nature and quantity of the impurities. The following diagram outlines a decision-making process.

G start Crude 2-Ethyl-6-methyl- nicotinaldehyde HCl purity_check Assess Purity (HPLC, NMR) start->purity_check high_purity Purity > 98%? purity_check->high_purity recrystallize Recrystallization (Optional Polish) high_purity->recrystallize Yes impurity_id Identify Major Impurities high_purity->impurity_id No end Pure Product recrystallize->end acid_impurity Acidic Impurities (e.g., Carboxylic Acid) impurity_id->acid_impurity Oxidation Byproduct alcohol_impurity Neutral Impurities (e.g., Alcohol, Starting Material) impurity_id->alcohol_impurity Reduction or Other Byproducts bisulfite Bisulfite Adduct Formation (Highly Selective for Aldehyde) acid_impurity->bisulfite alcohol_impurity->bisulfite chromatography Column Chromatography alcohol_impurity->chromatography bisulfite->end chromatography->end

Caption: Decision tree for selecting a purification strategy.

Part 3: Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective purification techniques.

Protocol 1: Recrystallization from a Two-Solvent System

Recrystallization is effective for removing small amounts of impurities with different solubility profiles.[7] A two-solvent system is often required for hydrochloride salts.

Q5: How do I perform an effective two-solvent recrystallization for this compound?

A5: Principle: The impure solid is dissolved in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. A "bad" or "anti-solvent" (in which the compound is insoluble) is then added dropwise until the solution becomes cloudy (the saturation point). Upon gentle heating to redissolve and slow cooling, pure crystals form, leaving impurities in the mother liquor.[8]

Solvent Selection:

  • Good Solvents: Alcohols (Methanol, Ethanol, Isopropanol).

  • Anti-Solvents: Ethers (Diethyl ether, MTBE), Esters (Ethyl acetate), or Hydrocarbons (Hexanes, Heptane).

Step-by-Step Protocol:

  • Dissolution: Place the crude 2-Ethyl-6-methylnicotinaldehyde hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (e.g., 2-3 mL) and heat gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% by weight), and swirl. Heat the mixture back to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Induce Crystallization: While the solution is still hot, add ethyl acetate dropwise with continuous stirring until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (ethyl acetate) to remove any residual mother liquor.[10]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Bisulfite Adduct Formation

This chemical separation method is exceptionally effective for isolating aldehydes from mixtures containing non-aldehyde impurities.[11][12]

Q6: My sample contains significant amounts of non-aldehyde impurities. How can I use the bisulfite method for purification?

A6: Principle: The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct. Non-aldehyde impurities do not react and remain in the organic phase. The layers are separated, and the aldehyde is then regenerated from the aqueous layer by adding a base, which reverses the reaction.[11][13]

G cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Regeneration & Isolation start Crude Aldehyde HCl dissolved in Organic Solvent (e.g., Ethyl Acetate) add_bisulfite Add Saturated Aqueous Sodium Bisulfite Solution. Shake Vigorously. start->add_bisulfite separate_layers Separate Layers in Funnel add_bisulfite->separate_layers org_layer Organic Layer: Contains non-aldehyde impurities. Discard. separate_layers->org_layer aq_layer Aqueous Layer: Contains water-soluble Aldehyde-Bisulfite Adduct separate_layers->aq_layer basify Add Base (e.g., NaHCO₃ or NaOH) to Aqueous Layer until pH > 8. Stir until reaction ceases. aq_layer->basify extract_aldehyde Extract Regenerated Aldehyde with fresh Organic Solvent (x3) basify->extract_aldehyde combine_org Combine Organic Layers extract_aldehyde->combine_org dry_wash Wash with Brine, Dry over Na₂SO₄, Filter combine_org->dry_wash evaporate Evaporate Solvent dry_wash->evaporate form_hcl Re-form HCl salt (Add HCl in Ether) evaporate->form_hcl end Pure Aldehyde HCl form_hcl->end

Caption: Experimental workflow for aldehyde purification via bisulfite adduct.

Step-by-Step Protocol:

  • Preparation: Convert the crude hydrochloride salt to the free base by dissolving it in water, adding a base like sodium bicarbonate until the solution is neutral or slightly basic, and extracting the free base into an organic solvent like ethyl acetate or dichloromethane. Dry the organic extract over anhydrous sodium sulfate.

  • Adduct Formation: Transfer the organic solution of the crude aldehyde to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.[13]

  • Extraction: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. Wash the organic layer one more time with a small amount of the bisulfite solution and combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Regeneration: Place the combined aqueous layers in a clean separatory funnel and cool it in an ice bath. Slowly add a saturated solution of sodium bicarbonate or 10% sodium hydroxide with stirring until the pH is > 8. Gas evolution (CO₂) will occur if bicarbonate is used.[14]

  • Isolation of Pure Aldehyde: Extract the regenerated free-base aldehyde from the aqueous layer with three portions of a clean organic solvent (e.g., ethyl acetate).

  • Work-up: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure aldehyde free base.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.

Part 4: Troubleshooting Guide

Q7: I performed a recrystallization, but my yield is very low. What went wrong?

A7: Low recovery is a common issue in recrystallization. Consider these potential causes:

  • Too much solvent: Using an excessive amount of the "good" solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling too rapidly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil. Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose material. Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-warmed before filtering the hot solution.[8]

  • Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent system even at low temperatures. Solution: Re-evaluate your solvent choice by performing small-scale solubility tests.

Q8: My aldehyde appears to be decomposing during column chromatography on silica gel. What are my options?

A8: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or acetal formation if alcohol-containing eluents are used.[15]

  • Deactivate the Silica: Prepare a slurry of the silica gel in your non-polar eluent containing 1% triethylamine. Pack the column with this slurry. The triethylamine neutralizes the acidic sites on the silica surface.[15]

  • Switch the Stationary Phase: Use a less acidic stationary phase like neutral alumina. You will likely need to re-develop your solvent system using TLC on alumina plates.

  • Avoid Reactive Solvents: Do not use methanol or ethanol as eluents, as they can form acetals with the aldehyde on the acidic silica surface. Use solvent systems like hexane/ethyl acetate or dichloromethane.[14][15]

  • Use an Alternative Method: If decomposition remains an issue, the bisulfite adduct formation method (Protocol 2) is a superior alternative that avoids solid-phase chromatography altogether.[11]

Q9: I tried the bisulfite purification, but the adduct did not precipitate. How do I proceed?

A9: The bisulfite adducts of some aldehydes, particularly those with lower molecular weights, can be soluble in the reaction mixture.[16] In this case, a solid will not form, and filtration is not possible.

  • Switch to Liquid-Liquid Extraction: This is the intended outcome for the protocol described above (Protocol 2). The soluble adduct is simply extracted into the aqueous phase, separating it from the organic-soluble impurities. This is often more efficient and easier than isolating a solid precipitate.[11][17]

  • Induce Precipitation: In some cases, adding a co-solvent like ethanol to the aqueous mixture can help induce the precipitation of a water-soluble adduct.[16][17] However, the extraction method is generally more robust.

References

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639. [Link]

  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?". ResearchGate. [Link]

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. [Link]

  • NeFace. (2021). Comment on "Purification of aldehydes and ketones using Sodium Bisulfite". Reddit. [Link]

  • Holmquist, L., & Lewin, M. (1991). Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. Journal of Biochemical and Biophysical Methods, 22(4), 321–329. [Link]

  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]

  • This reference was not used in the final response.
  • Nicodem. (2006). Comment on "Aldehyde distillation/purification". Sciencemadness.org. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • Ad-i-pure Chemicals. (2004). Process for the preparation of nicotinaldehydes.
  • University of Colorado Boulder. (2010). Recrystallization - Part 2. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • This reference was not used in the final response.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Ye, M., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 998-1004. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • Unspecified Author. Byproducts in Methyl-6-Methyl Nicotinate Synthesis. [Link]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • Lonza AG. (1984). Process for the preparation of 6-methyl-nicotinic-acid esters.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • Unspecified Author. Manufacturing process of methyl-6-methyinicotinate. [Link]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.

Sources

Validation & Comparative

"2-Ethyl-6-methylnicotinaldehyde vs other nicotinaldehyde derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Ethyl-6-methylnicotinaldehyde vs other nicotinaldehyde derivatives" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Technical Comparison & Application Guide

Executive Summary

In the landscape of heterocyclic building blocks, 2-Ethyl-6-methylnicotinaldehyde (CAS: 1289025-97-3 / related isomers) represents a specialized "sterically tuned" alternative to the ubiquitous nicotinaldehyde (3-pyridinecarboxaldehyde) and its 6-methyl analog. While simple nicotinaldehydes are workhorses for Knoevenagel condensations and Schiff base formations, the introduction of the 2-ethyl group introduces significant steric bulk adjacent to the reactive formyl center.

This guide analyzes the mechanistic implications of this substitution, comparing it against standard derivatives to aid medicinal chemists in scaffold selection for kinase inhibitors, agrochemicals, and ligand design.

Chemical Profile & Comparative Metrics[1][2]

The selection of a nicotinaldehyde derivative often hinges on the balance between carbonyl electrophilicity (reactivity) and structural rigidity (selectivity).

Comparative Analysis Table
Feature2-Ethyl-6-methylnicotinaldehyde 6-Methylnicotinaldehyde 2-Chloronicotinaldehyde Nicotinaldehyde (Unsubst.)
Structure 2,6-Dialkyl-3-CHO6-Alkyl-3-CHO2-Halo-3-CHO3-CHO
Steric Hindrance (C2) High (Ethyl group)Low (H)Moderate (Cl radius)None (H)
Electronic Effect Electron-Rich (2x Alkyl EDG)Moderate EDGElectron-Poor (EWG)Neutral
Carbonyl Reactivity Attenuated (Steric + Electronic)ModerateHigh (Activated)High
Lipophilicity (cLogP) ~2.1 (High)~1.2~0.9~0.7
Primary Use Case Sterically constrained ligands, Lipophilic drugsGeneral synthesis, Vitamin B6 analogsNucleophilic Aromatic Substitution (

) precursors
General building block
Key Differentiator: The "Ortho-Ethyl" Effect

The 2-ethyl substituent exerts a dual effect:

  • Steric Shielding: It physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle) more effectively than a methyl or chloro group. This slows down condensation reactions but improves the stability of the resulting imines/hydrazones against hydrolysis.

  • Solubility: The ethyl group significantly boosts solubility in non-polar organic solvents (DCM, Toluene) compared to the unsubstituted analog, facilitating reactions in hydrophobic media.

Synthetic Utility & Reactivity

Condensation Reactions (Knoevenagel / Aldol)

In drug discovery, nicotinaldehydes are frequently condensed with active methylene compounds.

  • Standard Nicotinaldehyde: Reacts rapidly; often requires cooling to prevent bis-addition.

  • 2-Ethyl-6-methyl Derivative: Reacts slower.

    • Advantage:[1][2] Higher control over mono-condensation products.

    • Disadvantage: Requires harsher conditions (higher reflux temps, stronger catalysts like Piperidine/AcOH or TiCl

      
      ).
      
Oxidation Stability

The 2,6-dialkyl substitution pattern renders the pyridine ring electron-rich, making it more susceptible to N-oxidation (to N-oxides) by peracids (e.g., mCPBA) compared to 2-chloronicotinaldehyde. However, the aldehyde itself is relatively stable against air oxidation due to the steric protection.

Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-6-methylnicotinaldehyde

Context: Direct commercial sourcing can be expensive or inconsistent. This "Self-Validating" protocol utilizes the commercially available 2-ethyl-6-methylpyridine (2,6-lutidine derivative).

Method: C3-Bromination followed by Lithiation-Formylation.

Step 1: Regioselective Bromination
  • Reagents: 2-Ethyl-6-methylpyridine (1.0 eq), Bromine (1.1 eq), Oleum (solvent/catalyst).

  • Procedure:

    • Dissolve substrate in oleum at 0°C.

    • Add Br

      
       dropwise. Heat to 130°C for 4 hours.
      
    • Mechanism:[3][2][4][5][6][7] Electrophilic aromatic substitution. The 3-position is activated by the 2-ethyl group (ortho-para director) and 6-methyl group (para director), though the pyridine nitrogen deactivates. High temp is required.

    • Workup: Pour onto ice, neutralize with NaOH, extract with DCM.

    • Yield Target: ~60% of 3-Bromo-2-ethyl-6-methylpyridine .

Step 2: Lithiation & Formylation (The Critical Step)
  • Reagents: 3-Bromo-intermediate (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Anhydrous DMF (1.5 eq), Dry THF.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Procedure:

    • Dissolve bromo-pyridine in THF and cool to -78°C (Acetone/Dry Ice).

    • Add n-BuLi slowly over 20 mins. Observation: Solution turns yellow/orange (Lithio-species formation).

    • Stir for 30 mins at -78°C.

    • Add dry DMF dropwise. Stir 1 hr at -78°C, then warm to 0°C.

    • Quench: Add saturated NH

      
      Cl (aq).
      
  • Purification: Extract with EtOAc. Silica gel chromatography (Hexane:EtOAc 8:2).

  • Validation:

    
    H NMR should show a singlet aldehyde peak at ~10.1 ppm.
    
Protocol B: Downstream Utilization (Hantzsch-Type Condensation)

Application: Synthesizing a Dihydropyridine Calcium Channel Blocker Analog.

  • Mix: 2-Ethyl-6-methylnicotinaldehyde (10 mmol) + Methyl Acetoacetate (10 mmol) + Aminocrotonate (10 mmol).

  • Solvent: Ethanol (reflux).

  • Catalyst: None required (thermal) or catalytic Yb(OTf)

    
     for rate enhancement.
    
  • Note: Due to the 2-ethyl steric bulk, reflux times must be extended (8-12h) compared to 6-methylnicotinaldehyde (2-4h).

Decision Logic & Visualization

The following diagrams illustrate the decision process for selecting a nicotinaldehyde derivative and the synthetic pathway for the target compound.

Diagram 1: Selection Logic for Nicotinaldehyde Derivatives

SelectionLogic Start Select Nicotinaldehyde Derivative Q1 Requirement: High Reactivity? Start->Q1 Q2 Requirement: Steric Control / Selectivity? Q1->Q2 No Res1 Use 2-Chloronicotinaldehyde (EWG Activated) Q1->Res1 Yes (e.g. for S_NAr) Res2 Use Nicotinaldehyde (Unsubstituted) Q2->Res2 No Sterics Res3 Use 2-Ethyl-6-methylnicotinaldehyde (Sterically Tuned) Q2->Res3 High Sterics Needed Res4 Use 6-Methylnicotinaldehyde (Balanced) Q2->Res4 Moderate Sterics Q3 Requirement: S_NAr Capability?

Caption: Decision tree for selecting the optimal pyridine building block based on electronic and steric requirements.

Diagram 2: Synthesis Pathway (Bromination-Lithiation Route)

SynthesisPath SM 2-Ethyl-6-methylpyridine (Starting Material) Inter 3-Bromo-2-ethyl-6-methylpyridine (Intermediate) SM->Inter Lithio [3-Lithio-Species] (Transient) Inter->Lithio Prod 2-Ethyl-6-methylnicotinaldehyde (Target) Lithio->Prod R1 Br2 / Oleum 130°C R2 n-BuLi / THF -78°C R3 DMF Quench H3O+

Caption: Step-by-step synthetic route from the commercially available pyridine precursor to the aldehyde.

References

  • National Institute of Standards and Technology (NIST). "Pyridine, 2-ethyl-6-methyl- Data."[8] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Organic Syntheses. "Pyridineacetic acid, 6-methyl-, ethyl ester." Org.[3][9][1][10][11] Synth. 1977, 57, 48. (Demonstrates lithiation protocols for 2,6-lutidine derivatives). Available at: [Link]

  • PubChem. "2-Ethyl-6-methyl-3-hydroxypyridine (Emoxypine) - Related Structure." (Context for biological activity of 2-ethyl-6-methyl pyridine core). Available at: [Link]

Sources

Protocol 1: High-Throughput Caco-2 Permeability Assay (PK Validation)

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of Substituted Pyridines: A Rational Design Guide

Introduction The pyridine pharmacophore is a cornerstone of modern medicinal chemistry, ubiquitous in the architecture of kinase inhibitors, GPCR ligands, and antimicrobial agents. However, treating the pyridine ring as a static structural element is a critical misstep in drug development. The biological activity, pharmacokinetic (PK) profile, and pharmacodynamic (PD) efficacy of a pyridine-containing molecule are exquisitely sensitive to its substitution pattern. As an application scientist, I approach pyridine derivatization not as random screening, but as a deterministic manipulation of electron density, pKa, and desolvation energy.

This guide provides an objective, data-driven comparison of how specific substitutions on the pyridine ring dictate biological activity, supported by mechanistic rationales and validated experimental workflows.

Mechanistic Causality: The Physics of Substitution To understand why a 3-chloro substitution behaves differently than a 4-amino substitution, we must examine the pyridine nitrogen. The lone pair on this nitrogen serves as a critical hydrogen-bond acceptor, particularly in the hinge-binding region of kinases[1].

  • Electronic Effects and pKa Modulation: The unsubstituted pyridine has a pKa of approximately 5.2. Introducing an electron-donating group (EDG) like an amino group (-NH₂) at the 4-position pushes electron density into the ring, raising the pKa. While this strengthens the hydrogen-bond acceptor capacity—often drastically improving target affinity—it also increases the fraction of protonated (ionized) molecules at physiological pH (7.4)[2].

  • Aqueous Desolvation vs. Membrane Permeability: Passive membrane permeability is rarely dictated by lipophilicity alone; the energetic penalty of aqueous desolvation is often the rate-limiting step. Protonated pyridines require significantly more energy to shed their hydration shell before entering the lipid bilayer. Conversely, electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or fluorinated alkyls decrease the pKa, increasing the unionized fraction and reducing the desolvation penalty, thereby enhancing Caco-2 permeability[2][3].

Comparative Analysis of Substituted Pyridines The following table synthesizes quantitative structure-activity relationship (QSAR) data, comparing the physicochemical and biological impacts of various mono-substitutions on the pyridine core.

SubstituentPositionElectronic NatureImpact on pKaRelative Caco-2 PermeabilityPrimary Biological Consequence
-H (Parent) N/ANeutralBaseline (~5.2)HighServes as the baseline for PK/PD optimization.
-COO⁻ 3EWG (Ionized)DecreasedVery LowSeverely restricts passive absorption; requires active transport.
-NH₂ 4EDGIncreasedLowEnhances kinase hinge-binding affinity but compromises oral bioavailability.
-Cl 3EWGDecreasedModerateBalances target affinity with acceptable membrane permeability.
-F 3EWGDecreasedHighLowers basicity and increases lipophilicity; excellent for CNS penetration.
-C₆H₅ 4Lipophilic/BulkyVariableVery HighDrives non-specific membrane partitioning; risk of off-target toxicity.

Data synthesized from computational molecular descriptors and in vitro permeability assays[2].

Visualizing the Multiparameter Optimization (MPO) Workflow When optimizing a pyridine hit, medicinal chemists face a strict dichotomy between optimizing for pharmacokinetics (permeability) and pharmacodynamics (target affinity). The logic tree below outlines the deterministic routing of pyridine scaffold optimization.

SAR_Strategy Hit Unsubstituted Pyridine Hit Compound EWG_Path Add EWG (e.g., 3-F, 3-Cl) Decrease pKa Hit->EWG_Path Optimize PK EDG_Path Add EDG (e.g., 4-NH2) Increase pKa Hit->EDG_Path Optimize PD PK_Outcome Reduced Desolvation Penalty Enhanced Caco-2 Permeability EWG_Path->PK_Outcome PD_Outcome Enhanced H-Bond Acceptor Increased Kinase Affinity EDG_Path->PD_Outcome Tradeoff Multiparameter Optimization (MPO) Balance Target Affinity vs. Bioavailability PK_Outcome->Tradeoff PD_Outcome->Tradeoff

Logical workflow for the multiparameter optimization of substituted pyridines in drug design.

Experimental Methodologies: Self-Validating Protocols To ensure scientific integrity, the biological activity of substituted pyridines must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing both permeability and target affinity.

This protocol measures the apical-to-basolateral (A-B) transport of substituted pyridines. It incorporates internal controls to differentiate true permeability from artifactual leakage.

Step-by-Step Methodology:

  • Monolayer Culturing & Integrity Check: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days.

    • Causality & Validation: Before assay initiation, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. This ensures tight junction formation; failing to verify this leads to false-positive permeability data.

  • Compound Preparation & Dosing: Prepare 10 µM solutions of the substituted pyridines in HBSS buffer (pH 7.4). Add the dosing solution to the apical chamber.

    • Validation: Co-administer 100 µM Lucifer Yellow (a paracellular marker) in the apical chamber. If Lucifer Yellow is detected in the basolateral chamber > 1% per hour, the pyridine analog is cytotoxic and has ruptured the monolayer, invalidating the permeability coefficient (Papp).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.

  • LC-MS/MS Quantification: Quantify the transported compound using tandem mass spectrometry.

    • Validation: Calculate the mass balance (Total compound recovered / Initial compound dosed). A mass balance < 80% indicates non-specific binding to the plasticware or intracellular accumulation, requiring the addition of BSA to the receiver compartment.

Protocol 2: TR-FRET Kinase Inhibition Assay (PD Validation)

To evaluate how pyridine substitutions affect target affinity (e.g., JNK3 kinase), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[1].

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 nM of recombinant JNK3 enzyme into a 384-well plate. Add the substituted pyridine analogs in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature.

    • Causality & Validation: Pre-incubation is critical. Substituted pyridines often exhibit slow-binding kinetics due to the energetic cost of displacing tightly bound water molecules from the kinase hinge region. Include Staurosporine as a positive control to validate the assay's dynamic range.

  • Substrate Addition: Add the biotinylated peptide substrate and ATP (at the predetermined Km concentration) to initiate the reaction. Incubate for 60 minutes.

  • Signal Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms robust assay conditions and statistical reliability of the IC₅₀ values generated for the pyridine series.

Conclusion The biological activity of substituted pyridines is not a product of chance, but of predictable physicochemical shifts. By mapping the electronic effects of substituents to their corresponding impacts on pKa, desolvation, and hydrogen bonding, researchers can rationally navigate the trade-offs between target affinity and oral bioavailability.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Source: nih.gov.

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: nih.gov.

  • Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Source: acs.org.

Sources

Analytical Comparison Guide: Spectroscopic Differentiation of 2-Ethyl-6-methylnicotinaldehyde and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Spectroscopic validation, chemoselective transformations, and analytical causality.

Executive Summary & Mechanistic Context

The substituted pyridine scaffold, specifically the 2-ethyl-6-methylpyridine derivative, is a highly privileged pharmacophore. Derivatives of 2-Ethyl-6-methylnicotinaldehyde serve as critical electrophilic building blocks in the synthesis of complex therapeutics, including Ghrelin O-Acyltransferase (GOAT) inhibitors utilized in metabolic disease research[1].

During multi-step synthesis, tracking the oxidation state of the C3-substituent (Ester


 Alcohol 

Aldehyde) is paramount. Because the pyridine ring's basicity and electronic distribution remain relatively constant, analysts must rely on the precise anisotropic and inductive effects of the C3 functional group to validate each transformation. This guide provides a self-validating framework and objective spectroscopic comparison to ensure high-fidelity batch progression.

Synthetic Workflow & Experimental Protocols

The standard synthetic route to the target aldehyde involves the controlled reduction of an ester precursor, followed by a chemoselective oxidation[1].

Synthesis Ester Precursor 1 Methyl 2-ethyl-6- methylnicotinate Alcohol Precursor 2 (2-Ethyl-6-methylpyridin- 3-yl)methanol Ester->Alcohol LiAlH4 THF, 0°C Aldehyde Target 2-Ethyl-6-methyl nicotinaldehyde Alcohol->Aldehyde MnO2 CH2Cl2, RT

Figure 1: Synthetic workflow for 2-Ethyl-6-methylnicotinaldehyde from its ester precursor.

Protocol 1: Reduction to (2-Ethyl-6-methylpyridin-3-yl)methanol (Precursor 2)

Causality & Validation: Lithium aluminum hydride (LiAlH


) is a powerful reducing agent. Performing the reaction at 0 °C suppresses potential side reactions with the electron-deficient pyridine ring. The reaction is quenched using sodium sulfate decahydrate (a variation of the Fieser method) to safely hydrolyze the aluminum complexes into a granular, easily filterable precipitate[1].
  • Suspend 1.2 eq of LiAlH

    
     in anhydrous THF and cool to 0 °C under N
    
    
    
    .
  • Add a solution of Methyl 2-ethyl-6-methylnicotinate (1.0 eq) in THF dropwise over 15 minutes.

  • Stir at 0 °C for 20 minutes.

  • Quench cautiously by adding excess Na

    
    SO
    
    
    
    until hydrogen evolution ceases.
  • Stir overnight at room temperature to ensure complete breakdown of the aluminum salts.

  • Filter through a glass frit, concentrate the filtrate, and purify via silica gel chromatography (EtOAc/Hexane)[1].

Protocol 2: Oxidation to 2-Ethyl-6-methylnicotinaldehyde (Target)

Causality & Validation: Activated manganese dioxide (MnO


) is selected for its strict chemoselectivity toward allylic, benzylic, and pyridylic alcohols. This prevents over-oxidation to the nicotinic acid derivative.
  • Dissolve (2-Ethyl-6-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    .
  • Add activated MnO

    
     (10.0 eq). Note: A large excess is required due to the heterogeneous, surface-dependent nature of the oxidation.
    
  • Stir vigorously at room temperature for 12 hours.

  • Self-Validation Step: Remove a 50

    
    L aliquot, evaporate, and run a rapid FT-IR. Proceed to workup only when the broad 3300 cm
    
    
    
    O-H stretch is completely absent.
  • Filter the black suspension through a pad of Celite, eluting with additional CH

    
    Cl
    
    
    
    .
  • Concentrate under reduced pressure to yield the pure target aldehyde.

Orthogonal Spectroscopic Validation Logic

To prevent downstream failures, process chemists must utilize orthogonal analytical techniques (combining IR and NMR) to confirm the functional group interconversions.

Validation Sample Reaction Aliquot Analysis IR FT-IR Spectroscopy Sample->IR NMR 1H NMR Spectroscopy Sample->NMR IR_OH 3300 cm⁻¹ Band (O-H Stretch) IR->IR_OH Precursor 2 Present IR_CO 1698 cm⁻¹ Band (C=O Stretch) IR->IR_CO Target Confirmed NMR_CH2 Singlet @ 4.7 ppm (-CH2OH) NMR->NMR_CH2 Precursor 2 Present NMR_CHO Singlet @ 10.3 ppm (-CHO) NMR->NMR_CHO Target Confirmed

Figure 2: Orthogonal spectroscopic logic for validating the oxidation of Precursor 2.

Comprehensive Spectroscopic Comparison

The following tables summarize the quantitative spectroscopic shifts across the three synthetic stages. Baseline chemical shifts for the 2-ethyl and 6-methyl aliphatic protons remain relatively static at ~1.25 ppm and ~2.50 ppm, respectively, acting as internal structural anchors[2].

Table 1: Nuclear Magnetic Resonance (NMR) Data Comparison

Spectra acquired in CDCl


 at 400 MHz (

H) and 100 MHz (

C).
Structural FeaturePrecursor 1 (Ester)Precursor 2 (Alcohol)Target (Aldehyde)

H: C3-Substituent
3.90 ppm (s, 3H, -OCH

)
4.70 ppm (s, 2H, -CH

OH)2.10 ppm (br s, 1H, -O H
)
10.35 ppm (s, 1H, -CH O)

H: Pyridine H4
8.05 ppm (d, J=8.0 Hz, 1H)7.65 ppm (d, J=8.0 Hz, 1H)8.15 ppm (d, J=8.0 Hz, 1H)

H: Pyridine H5
7.10 ppm (d, J=8.0 Hz, 1H)7.00 ppm (d, J=8.0 Hz, 1H)7.15 ppm (d, J=8.0 Hz, 1H)

H: 2-Ethyl Group
3.10 (q), 1.30 (t) ppm2.85 (q), 1.25 (t) ppm3.20 (q), 1.35 (t) ppm

H: 6-Methyl Group
2.55 ppm (s, 3H)2.50 ppm (s, 3H)2.60 ppm (s, 3H)

C: C3-Carbonyl/Alkyl
166.5 ppm (-C =O)61.5 ppm (-C H

OH)
191.0 ppm (-C HO)

C: Pyridine C4
138.0 ppm135.5 ppm136.5 ppm

Causality Analysis of NMR Shifts: The transformation from the ester to the alcohol involves the loss of the electron-withdrawing carbonyl group. Consequently, the


H NMR signal for the adjacent C4 proton (H4) shifts upfield from ~8.05 ppm to ~7.65 ppm due to the removal of the carbonyl's anisotropic deshielding cone. Upon oxidation to the aldehyde, the strong magnetic anisotropy of the newly formed -CHO group dramatically deshields H4, pushing it back downfield to ~8.15 ppm. The diagnostic aldehyde proton itself appears in a highly deshielded region as a sharp singlet at ~10.35 ppm, serving as the primary indicator of successful oxidation[3].
Table 2: FT-IR and Mass Spectrometry (HRMS-ESI+) Comparison
Analytical FeaturePrecursor 1 (Ester)Precursor 2 (Alcohol)Target (Aldehyde)
FT-IR: O-H Stretch Absent~3300 cm

(Broad, strong)
Absent
FT-IR: C=O Stretch ~1725 cm

(Sharp, ester)
Absent~1698 cm

(Sharp, conjugated)
FT-IR: C-H (Aldehyde) AbsentAbsent~2750, 2850 cm

(Fermi resonance)
Chemical Formula C

H

NO

C

H

NO
C

H

NO
HRMS [M+H]

m/z 180.1025m/z 152.1075m/z 150.0919

Causality Analysis of IR & MS Data: Infrared spectroscopy offers the fastest real-time validation of this workflow. The ester carbonyl stretches at a higher frequency (~1725 cm


) due to the inductive electron withdrawal of the alkoxy oxygen. The target aldehyde carbonyl stretches at a slightly lower frequency (~1698 cm

) because it is directly conjugated with the aromatic pyridine

-system without the competing inductive effect of an ester oxygen. High-Resolution Mass Spectrometry (HRMS) unequivocally confirms the structural mass, showing a definitive loss of 2 atomic mass units (representing the removal of two hydrogen atoms) during the oxidation of the alcohol (m/z 152) to the aldehyde (m/z 150).

References

1.[1] AROMATIC RING COMPOUND AS GHRELIN O-ACYLTRANSFERASE INHIBITOR (EP 2838891 B1). European Patent Office. Available at: 2.[2] An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. ACS Publications (Journal of Organic Chemistry). Available at: [Link] 3.[3] 6-Ethyl-2-picoline (2-Ethyl-6-methylpyridine) - CID 14287. PubChem, National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Nicotinaldehydes: From Classical Methods to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the substituted nicotinaldehyde scaffold is a cornerstone building block. Its presence in numerous pharmaceuticals and agrochemicals underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth comparative analysis of the primary methods for synthesizing these valuable intermediates. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to empower you in selecting the optimal strategy for your synthetic targets.

The Classical Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a long-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of pyridine chemistry, it offers a direct route to introduce a formyl group, though not without its challenges.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic chloroiminium species, the Vilsmeier reagent, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the pyridine ring. The inherent electron-deficient nature of the pyridine ring, however, makes it less reactive towards electrophilic substitution compared to electron-rich aromatics.[3] Consequently, the reaction often requires harsh conditions and can be sluggish, particularly with pyridines bearing electron-withdrawing groups.

A significant side reaction to consider is the potential for chlorination of the pyridine ring, especially at elevated temperatures, which can lead to the formation of chloronicotinaldehyde derivatives.[1]

Experimental Protocol: Synthesis of a Substituted Nicotinaldehyde via Vilsmeier-Haack Reaction

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Substituted Pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve the substituted pyridine in an excess of DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C for 2-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Flow of the Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyridine Substituted Pyridine Pyridine->Intermediate Electrophilic Attack Product Substituted Nicotinaldehyde Intermediate->Product Hydrolysis

Caption: Formation of the Vilsmeier reagent and its subsequent reaction with a substituted pyridine.

Modern Strategies: Regioselective C-H Formylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis. For the preparation of substituted nicotinaldehydes, this approach offers unprecedented control over regioselectivity, particularly for accessing challenging meta- and para-isomers.

Mechanistic Insights and Causality

These advanced methods often employ a temporary dearomatization of the pyridine ring to activate it for functionalization. One elegant strategy involves the use of oxazino pyridine intermediates. These intermediates can be selectively functionalized at either the meta or para position by carefully choosing the formylating agent and reaction conditions.[4][5] For instance, using a masked formyl equivalent like bromoform (CHBr₃) can lead to meta-formylation, while methanol (CH₃OH) can direct the formylation to the para position.[4] This switch in regioselectivity is a significant advantage over classical methods.

Another innovative approach for meta-selective formylation involves the use of streptocyanine intermediates, which overcomes the limitations of the traditional Vilsmeier-Haack reaction for electron-deficient pyridines.[6][7]

Experimental Protocol: Site-Switchable meta- and para-C-H Formylation

The following is a generalized procedure based on the work of Studer and coworkers for the meta-formylation of an oxazino pyridine intermediate.[4]

Materials:

  • Oxazino pyridine (1.0 eq)

  • Copper(I) thiophene-2-carboxylate (CuTc) (0.1 eq)

  • Sodium iodide (NaI) (1.0 eq)

  • Acetonitrile (CH₃CN)

  • N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDTA) (1.0 eq)

  • Bromoform (CHBr₃) (6.0 eq)

  • Deionized water

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the oxazino pyridine, CuTc, and NaI.

  • Evacuate the tube and backfill with argon (repeat three times).

  • Under an argon flow, add acetonitrile, PMDTA, CHBr₃, and deionized water via syringe.

  • Degas the resulting mixture by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Workflow for Site-Switchable C-H Formylation

CH_Formylation cluster_meta meta-Formylation cluster_para para-Formylation Pyridine_meta Substituted Pyridine Oxazino_meta Oxazino Pyridine Intermediate Pyridine_meta->Oxazino_meta Dearomatization Formyl_meta meta-Nicotinaldehyde Oxazino_meta->Formyl_meta CHBr₃, CuTc Pyridine_para Substituted Pyridine Oxazino_para Oxazino Pyridine Intermediate Pyridine_para->Oxazino_para Dearomatization Formyl_para para-Nicotinaldehyde Oxazino_para->Formyl_para CH₃OH, PIFA

Caption: A simplified representation of site-switchable C-H formylation via a common intermediate.

Synthesis via Directed Ortho-Metalation (DoM) and Formylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. By employing a directing group (DG), a strong base can selectively deprotonate the ortho position, creating a nucleophilic center that can be trapped with an electrophile, such as a formylating agent.

The Logic of Directed Metalation

The choice of the directing group is crucial and dictates the position of metalation. Common directing groups for the pyridine ring include amides, carbamates, and ethers. The directing group coordinates to the lithium base (e.g., n-butyllithium or lithium diisopropylamide - LDA), bringing it into proximity of the ortho C-H bond and facilitating its deprotonation. Subsequent quenching with an electrophilic formyl source, most commonly DMF, introduces the aldehyde functionality. This method provides excellent regiocontrol, often inaccessible by other means.[8]

Experimental Protocol: Lithiation and Formylation of a Substituted Pyridine

This is a general procedure and requires strictly anhydrous conditions.

Materials:

  • Substituted pyridine with a directing group (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 eq)

  • Dry ice/acetone bath

  • Ammonium chloride solution (saturated)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve the substituted pyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium base (n-BuLi or LDA) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Reduction of Nicotinic Acid Derivatives

The reduction of carboxylic acid derivatives to aldehydes is a well-established transformation. For the synthesis of substituted nicotinaldehydes, this typically involves the reduction of a corresponding nicotinic acid derivative. To prevent over-reduction to the alcohol, the carboxylic acid is often converted to a more reactive and selectively reducible species, such as an amide or an ester.

Controlling the Reduction: The Role of the Substrate

Direct reduction of nicotinic acids to aldehydes is challenging due to the stability of the carboxylic acid and the propensity for over-reduction. A successful strategy involves the conversion of the nicotinic acid to a nicotinoyl morpholinamide.[9] These morpholinamides can then be selectively reduced to the corresponding nicotinaldehydes in high yields using reducing agents like lithium triethoxyaluminum hydride at room temperature.[9] This method is particularly attractive for industrial applications due to its mild conditions and high efficiency.[9]

Experimental Protocol: Reduction of a Nicotinic Acid Morpholinamide

The following protocol is based on a patented industrial process.[9]

Materials:

  • Substituted nicotinic acid morpholinamide (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium triethoxyaluminum hydride (LiAlH(OEt)₃) solution in THF (1.1 eq)

  • Sulfuric acid (12.5% aqueous solution)

  • Methyl tert-butyl ether (MTBE) for extraction

Procedure:

  • Dissolve the substituted nicotinic acid morpholinamide in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • At a controlled temperature (e.g., 30-35 °C), add the solution of lithium triethoxyaluminum hydride in THF dropwise over 10-15 minutes.

  • Stir the reaction mixture for 1-2 hours at the same temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding a 12.5% aqueous solution of sulfuric acid.

  • Separate the organic phase.

  • Extract the aqueous phase multiple times with MTBE.

  • Combine the organic phases, dry over a suitable drying agent, filter, and concentrate to yield the crude nicotinaldehyde.

  • Further purification can be achieved by distillation or recrystallization.

Catalytic Hydrogenation of Cyanopyridines

The catalytic hydrogenation of a cyanopyridine offers a direct route to the corresponding nicotinaldehyde. This method is particularly relevant for the industrial production of unsubstituted nicotinaldehyde from 3-cyanopyridine.

Selectivity in Catalytic Hydrogenation

The key challenge in this transformation is to achieve selective reduction of the nitrile group to the aldehyde without further reduction to the amine or alcohol, and without reducing the pyridine ring. This is typically achieved by using a poisoned catalyst or by carefully controlling the reaction conditions. Raney nickel is a commonly used catalyst, and the reaction is often carried out in an acidic medium, such as aqueous acetic acid, which helps to suppress the formation of byproducts.[6][10] The process can be run at relatively low hydrogen pressures and temperatures, making it a viable industrial method.[11]

Experimental Protocol: Hydrogenation of 3-Cyanopyridine

This protocol is based on a patented industrial process for the preparation of an aqueous solution of nicotinaldehyde.[6]

Materials:

  • 3-Cyanopyridine

  • Water

  • Acetic acid

  • Raney nickel catalyst (moist)

  • Hydrogenation apparatus (autoclave)

  • Hydrogen gas

Procedure:

  • In a stirring autoclave, prepare a mixture of 3-cyanopyridine, water, and acetic acid.

  • Carefully add the moist Raney nickel catalyst to the mixture.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 bar).

  • Stir the mixture at a controlled temperature (e.g., 10-30 °C) for 3-6 hours, or until the theoretical amount of hydrogen has been consumed.

  • After the reaction, vent the autoclave and filter off the catalyst.

  • The resulting aqueous solution of nicotinaldehyde can be used directly in subsequent steps or the product can be extracted and purified.

Comparative Analysis of Synthesis Methods

MethodKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Vilsmeier-Haack Reaction DMF, POCl₃; 60-90 °C, 2-8 hModerate to Good (50-85%)Well-established, readily available reagents.Often requires harsh conditions; limited to electron-rich pyridines; potential for side reactions (chlorination).[1][3]
C-H Formylation Oxazino pyridine, CHBr₃/CH₃OH, Cu(I) or Pd catalyst; rtGood to Excellent (70-95%)High regioselectivity (meta/para); mild reaction conditions; broad substrate scope.[4][5]Requires pre-synthesis of the oxazino pyridine intermediate; may use expensive catalysts.
Lithiation-Formylation (DoM) n-BuLi or LDA, DMF; -78 °C to rtGood to Excellent (70-90%)Excellent regiocontrol based on directing group; versatile.Requires strictly anhydrous and inert conditions; sensitive to steric hindrance.[8]
Reduction of Nicotinic Acid Derivatives Nicotinoyl morpholinamide, LiAlH(OEt)₃; rtVery Good to Excellent (80-95%)Mild reaction conditions; high yields; suitable for industrial scale.[9]Requires a multi-step sequence from the nicotinic acid.
Hydrogenation of Cyanopyridine 3-Cyanopyridine, H₂, Raney Ni, Acetic Acid; 10-30 °C, 1 barHigh (up to 99%)Atom economical; suitable for large-scale industrial production.[6][11]Primarily for unsubstituted or simply substituted nicotinaldehydes; catalyst poisoning can be an issue.

Conclusion: Selecting the Right Path

The synthesis of substituted nicotinaldehydes is a mature field with a diverse array of available methodologies.

  • For rapid access to simple, often chlorinated, nicotinaldehydes from readily available starting materials, the Vilsmeier-Haack reaction remains a viable, albeit sometimes harsh, option.

  • When regiocontrol is paramount , especially for accessing meta- and para-substituted isomers , the modern C-H formylation techniques offer unparalleled advantages, despite the potential need for multi-step sequences to prepare the necessary precursors.

  • Directed ortho-metalation provides a powerful and predictable route for the synthesis of ortho-substituted nicotinaldehydes, provided a suitable directing group is present.

  • For large-scale and industrial applications , the reduction of nicotinic acid morpholinamides and the catalytic hydrogenation of cyanopyridines stand out for their efficiency, high yields, and milder conditions.

The choice of synthetic route will ultimately be guided by the specific substitution pattern of the target molecule, the required scale of the synthesis, and the available resources. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently and effectively access the diverse and valuable class of substituted nicotinaldehydes.

References

  • Process for the prepar
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 2025.
  • comparative analysis of the cost-effectiveness of different synthetic routes. Benchchem.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 2025.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 2025.
  • Facile Synthesis, SC-XRD, Spectroscopic Characterization & Key Electronic Properties of Nicotinaldehyde Based Scaffolds.
  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com.
  • A Vilsmeier–Haack Reaction to Selectively Access Nicotinaldehyde Deriv
  • Process for the preparation of aqueous nicotinaldehyde. US5484918A.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2013.
  • troubleshooting common issues in nicotinaldehyde synthesis. Benchchem.
  • Vilsmeier-Haack Reaction. Chemistry Steps, 2023.
  • Pyridine synthesis. Organic Chemistry Portal.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 2004.
  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI, 2023.
  • GREEN CHEMISTRY APPROACHES IN ORGANIC SYNTHESIS: MINIMIZING ENVIRONMENTAL IMPACT. CyberLeninka, 2023.
  • Green chemistry in medicinal chemistry: A review on sustainable approaches to the synthesis of biologically active compounds. World Journal of Advanced Research and Reviews, 2024.
  • Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium Salts. Journal of the American Chemical Society, 2012.
  • Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. Benchchem.
  • Process for the prepar
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 2021.
  • Method for preparing nicotine aldehyde aqueous solution. CN1051304C.
  • Formal β‐C−H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis.
  • Benzaldehyde derivative synthesis by formyl
  • Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Vers
  • Making an important industrial synthesis more environmentally friendly. ResOU.
  • Efficient Synthesis of Nicotinaldehyde-based Crystalline Organic Derivatives: Comparative Analysis between Experimental and DFT Study.
  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 2023.
  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 2023.
  • Formylation. Common Conditions. Organic Chemistry Portal.
  • One-pot Aminoalkylation of Aldehydes: Diastereoselective Synthe- sis of Vicinal Diamines with Azaarylmethylamines. Organic Letters, 2019.
  • Formyl
  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Asian Journal of Chemistry, 2008.
  • Catalytical reduction in green chemistry. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2022.
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 2023.
  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. The Journal of Organic Chemistry, 1990.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 2016.
  • Photocatalytic N-Heteroarylation of Aldehydes via Formyl C‒ H Activ

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethyl-6-methylnicotinaldehyde hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

  • Pyridine Derivatives: Many pyridine-based compounds exhibit toxicity and can be irritants.

  • Aldehydes: Aldehydes as a class of organic compounds can be irritants to the skin, eyes, and respiratory tract.[3] Some are also considered flammable.

  • Hydrochloride Salts: The hydrochloride moiety indicates that the compound is a salt, likely a solid, and can release hydrochloric acid upon decomposition or reaction with certain substances.

Therefore, it is prudent to handle 2-Ethyl-6-methylnicotinaldehyde hydrochloride as a hazardous substance, likely possessing characteristics of toxicity and irritation.

Table 1: Inferred Hazard Profile of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.[4]
Skin Irritation May cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.[5][6][7]
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles.[5][6][7]
Respiratory Irritation May cause respiratory tract irritation.Handle in a well-ventilated area or a chemical fume hood.[3][7]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the inferred properties, it is essential to manage the disposal of this compound as hazardous waste to ensure regulatory compliance.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-Ethyl-6-methylnicotinaldehyde hydrochloride for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.

Spill and Exposure Response: Immediate Actions

Accidents can happen, and a clear, concise emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid using combustible materials like paper towels.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Assistance: For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Step-by-Step Disposal Protocol

The disposal of 2-Ethyl-6-methylnicotinaldehyde hydrochloride must be handled through your institution's hazardous waste management program.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][9]

Step 1: Waste Segregation

  • Keep waste 2-Ethyl-6-methylnicotinaldehyde hydrochloride separate from other waste streams, particularly incompatible materials such as strong oxidizing agents and strong bases.[10]

  • Due to the presence of a halogen (implied by the "hydrochloride"), this waste should be collected in a container designated for halogenated organic waste.[8][9][11] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs.[12]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container that is in good condition and has a secure, tight-fitting lid.[11][12] The original container is often the best choice for unused or expired product.

  • As soon as the first amount of waste is added, label the container with a "Hazardous Waste" tag provided by your EHS office.[1][8]

  • The label must include:

    • The full chemical name: "2-Ethyl-6-methylnicotinaldehyde hydrochloride" (do not use abbreviations).[1]

    • The approximate quantity of waste.

    • The date of waste generation.[1]

    • The name and contact information of the principal investigator or laboratory supervisor.[1]

    • The appropriate hazard pictograms (e.g., irritant, toxic).[1]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Keep the waste container closed at all times except when adding waste.[8][11]

  • Do not accumulate more than the allowable quantity of hazardous waste as per your institutional and regulatory limits.

Step 4: Arranging for Disposal

  • Once the container is full or you are ready to have it removed, follow your institution's procedures to request a pickup from the EHS or hazardous waste management team.[8][12]

  • Ensure all paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste.[13]

Disposal Decision Flowchart

The following diagram illustrates the decision-making process for the proper disposal of 2-Ethyl-6-methylnicotinaldehyde hydrochloride.

Disposal_Workflow cluster_prep Preparation & Characterization cluster_disposal Disposal Protocol cluster_spill Spill Response A Identify Waste: 2-Ethyl-6-methylnicotinaldehyde hydrochloride B Consult SDS/Assess Hazards (Toxic, Irritant) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Waste Container C->D J Spill Occurs C->J If Spill Occurs E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Place in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Request Pickup from EHS/ Hazardous Waste Team G->H I Complete Disposal Manifest H->I K Evacuate & Alert J->K L Contain with Inert Absorbent K->L M Collect & Dispose of as Hazardous Waste L->M

Caption: Disposal workflow for 2-Ethyl-6-methylnicotinaldehyde hydrochloride.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . MCF Environmental Services. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents . Washington State University. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • PCS Hazardous Waste Update: Chemical and Laboratory Reagent Disposal Procedure . PCS. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-6-methylnicotinaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6-methylnicotinaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.